CFTR corrector 4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27F2NO7 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2R,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m1/s1 |
InChI Key |
KDOQEEMQPHIANX-NFBKMPQASA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](C[C@@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and synthesis of novel type IV CFTR correctors
An In-depth Technical Guide to the Discovery and Synthesis of Novel Type IV CFTR Correctors
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel. The most common mutation, F508del, leads to protein misfolding, retention in the endoplasmic reticulum (ER), and premature degradation. Pharmacological correctors aim to rescue the trafficking of mutant CFTR to the cell surface. While previous correctors (Types I, II, and III) have provided significant clinical benefit, they only partially restore CFTR function. Recently, a novel class of macrocyclic compounds, designated Type IV correctors, has been discovered. These molecules demonstrate a unique mechanism of action, binding to a novel site on the CFTR protein and promoting its co-translational assembly, resulting in unprecedented rescue of F508del-CFTR to wild-type levels of function. This guide provides a comprehensive overview of the discovery, mechanism, and synthesis of these promising new therapeutic agents.
Introduction to CFTR and Corrector Classes
The CFTR Protein: Structure and Function
The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as a cAMP- and ATP-regulated anion channel.[1] Its structure consists of two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a unique regulatory (R) domain.[2][3] Channel activation is a multi-step process: first, the R-domain must be phosphorylated by protein kinase A (PKA), which allows the NBDs to bind and hydrolyze ATP.[3][4] This ATP-driven cycle of NBD dimerization and separation powers the opening and closing of the channel pore formed by the MSDs, allowing the passage of chloride and bicarbonate ions.
The F508del mutation in NBD1 disrupts the intricate process of CFTR folding, leading to its recognition by ER quality control machinery and subsequent proteasomal degradation. This prevents the protein from trafficking to the cell surface, resulting in a severe loss of ion transport.
Classification of CFTR Correctors
CFTR correctors are small molecules that rescue the processing and trafficking of folding-deficient CFTR mutants. They are categorized based on their binding sites and mechanisms of action.
-
Type I Correctors (e.g., Lumacaftor, Tezacaftor): These agents bind to and stabilize the first transmembrane domain (TMD1), improving its folding and integration.
-
Type II Correctors (e.g., Corr-4a): These compounds are thought to interact with the NBD2 domain.
-
Type III Correctors (e.g., Elexacaftor): These molecules stabilize the interface between NBD1 and the membrane-spanning domains.
While combinations of these correctors (like in Trikafta) are synergistic, they do not fully restore CFTR function to wild-type levels.
The Emergence of Type IV Correctors
A recently discovered class of macrocyclic compounds has been defined as Type IV correctors . These molecules are uniquely effective, demonstrating an additive effect with the known corrector types and achieving a more complete rescue of F508del-CFTR. Their discovery marks a significant advancement in the field, offering the potential to normalize CFTR function.
Discovery of Novel Type IV Correctors
The identification of Type IV correctors was the result of systematic high-throughput screening (HTS) campaigns designed to find compounds that could rescue F508del-CFTR function.
High-Throughput Screening (HTS) Strategy
The primary HTS methodology for identifying CFTR modulators relies on cell-based functional assays. A common and effective approach is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.
-
Cell Line: A stable epithelial cell line (e.g., Fischer Rat Thyroid - FRT, or human bronchial epithelial - CFBE) is engineered to co-express the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q).
-
Compound Incubation: The cells are plated in multi-well formats and incubated with a diverse library of small molecules for an extended period (typically 18-24 hours) at 37°C to allow for correction of the protein trafficking defect.
-
Functional Assay: After incubation, the cells are transferred to an automated fluorescence plate reader. A baseline fluorescence is established, and then a solution containing a cAMP agonist (e.g., forskolin) to activate the CFTR channel and a potentiator to ensure the channel gate is open is added. Subsequently, an iodide-containing solution is rapidly added.
-
Signal Detection: If functional F508del-CFTR channels have been trafficked to the cell membrane, the addition of iodide will cause it to flow into the cell, quenching the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the amount of functional CFTR at the cell surface.
-
Hit Identification: Compounds that produce a significant increase in the rate of iodide influx (quenching) compared to controls are identified as "hits" or corrector candidates.
This HTS workflow allows for the rapid screening of tens of thousands of compounds to identify novel chemical scaffolds with corrector activity.
Mechanism of Action of Type IV Correctors
Type IV correctors operate via a novel allosteric mechanism, binding to a previously unidentified site on the CFTR protein.
A Unique Binding Site
Photo-activatable cross-linking studies, molecular docking, and site-directed mutagenesis have identified the binding site for Type IV correctors in a cavity located between the N-terminal lasso helix (Lh1) and transmembrane helix-1 of MSD1 . This site is distinct from the binding pockets of Type I, II, and III correctors, which explains their additive and complementary behavior.
Promotion of Co-translational Assembly
The F508del mutation is known to destabilize the interface between NBD1 and the MSDs. Type IV correctors do not bind directly to NBD1 but instead act at an earlier stage of protein biogenesis. By binding between Lh1 and MSD1, these macrocyclic compounds are proposed to stabilize a critical translational intermediate. This action promotes the proper co-translational assembly of the entire N-terminal region of the protein, including Lh1, MSD1, and MSD2 . This allosteric stabilization of the N-terminal domains prevents misfolding and subsequent recognition by the ER degradation machinery, allowing the protein to mature and traffic effectively.
References
- 1. drughunter.com [drughunter.com]
- 2. Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of CFTR Corrector VRT-325 for Cystic Fibrosis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "CFTR corrector 4" is not a standardized nomenclature. This document focuses on the preclinical data for the compound VRT-325 [4-cyclohexyloxy-2-{1-[4-(4-methoxybenzensulfonyl)-piperazin-1-yl]-ethyl}-quinazoline], which has been referred to as a CFTR corrector in seminal preclinical studies and aligns with the likely subject of interest.
This technical guide provides a comprehensive overview of the preclinical evaluation of VRT-325, a small molecule corrector of the F508del-CFTR mutation, the most common cause of cystic fibrosis (CF). The document details the quantitative efficacy of VRT-325 in various cellular models, outlines the experimental protocols used to generate these data, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The preclinical efficacy of VRT-325 has been quantified in several in vitro models. The following tables summarize the key findings.
Table 1: Efficacy of VRT-325 in Restoring F508del-CFTR Protein Maturation
| Cell Line | Assay | Endpoint | VRT-325 Concentration | Result | Reference |
| HEK-293 | Western Blot | EC50 for increasing mature (Band C) F508del-CFTR | N/A | ~0.8 µM | [1] |
| HEK-293 | Pulse-Chase | Maturation efficiency of F508del-CFTR | 6.7 µM | 6.8 ± 2% (vs. 3.4 ± 0.8% for DMSO) | [1] |
| HEK-293 | Pulse-Chase | Half-life (t1/2) of mature F508del-CFTR | 6.7 µM | 7.7 ± 1.1 hours (vs. 4.9 ± 0.1 hours for DMSO) | [1] |
Table 2: Functional Restoration of F508del-CFTR Chloride Channel Activity by VRT-325
| Cell Line | Assay | Endpoint | VRT-325 Concentration | Result | Reference |
| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Ussing Chamber | Forskolin-stimulated Cl- transport | Not specified | >10% of non-CF HBE cultures | [1] |
| NIH/3T3 | Whole-cell patch clamp | Forskolin- and genistein-stimulated F508del-CFTR current | 6.7 µM | Significant increase in current density | [1] |
Table 3: Effects of VRT-325 on F508del-CFTR ATPase Activity
| Preparation | Assay | Endpoint | VRT-325 Concentration | Result | Reference |
| Purified and reconstituted F508del-CFTR | ATPase activity assay | Inhibition of ATPase activity | 10 µM | ~11% inhibition | |
| Purified and reconstituted F508del-CFTR | ATPase activity assay | Inhibition of ATPase activity | 25 µM | ~74.2% inhibition | |
| Purified and reconstituted F508del-CFTR | ATPase activity assay | Apparent affinity for Mg-ATP (Km) | 25 µM | Increased to 2.87 ± 0.33 mM (from 0.22 ± 0.06 mM for DMSO) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
2.1. Western Blotting for CFTR Maturation
This protocol is used to assess the effect of corrector compounds on the steady-state levels of the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR.
-
Cell Culture and Treatment:
-
Plate HEK-293 cells stably expressing F508del-CFTR in 6-well plates.
-
Culture cells to ~80% confluency in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Treat cells with varying concentrations of VRT-325 (or vehicle control, e.g., 0.1% DMSO) for 16-24 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per lane by heating at 37°C for 15 minutes in Laemmli sample buffer containing 5% β-mercaptoethanol.
-
Separate proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., monoclonal antibody 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Measure the densitometry of Band B (~150 kDa) and Band C (~170-180 kDa).
-
Calculate the maturation efficiency as the ratio of Band C to the total CFTR (Band B + Band C).
-
2.2. Ussing Chamber Electrophysiology for CFTR Function
This method measures ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR channel activity.
-
Cell Culture:
-
Plate primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Costar Snapwell filters).
-
Culture cells at an air-liquid interface for at least 21 days to allow for differentiation into a polarized monolayer.
-
Treat the cells with VRT-325 (e.g., 10 µM) or vehicle control for 48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the HBE cell monolayer in an Ussing chamber.
-
Bathe both the apical and basolateral sides with a Ringer's solution (e.g., containing in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 10 glucose), maintained at 37°C and bubbled with 95% O2/5% CO2.
-
To establish a chloride gradient, the apical bathing solution can be replaced with a low chloride solution where NaCl is substituted with sodium gluconate.
-
-
Electrophysiological Recordings:
-
Measure the transepithelial voltage and resistance.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical solution.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral solution. A potentiator like genistein (50 µM) can be added to the apical side to maximize channel opening.
-
Inhibit CFTR-dependent current with a specific inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin stimulation as a measure of CFTR-dependent chloride secretion.
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Compare the ΔIsc in VRT-325-treated cells to that in vehicle-treated cells and to non-CF HBE cells.
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Visualizations
3.1. Signaling Pathways and Mechanisms
The following diagram illustrates the proposed mechanism of action of VRT-325 in correcting the F508del-CFTR defect.
References
Restoring Chloride Channel Function in Cystic Fibrosis: The Role of CFTR Corrector Tezacaftor (VX-661)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, Tezacaftor (VX-661). It details its mechanism of action in restoring chloride channel function, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of cystic fibrosis (CF) therapeutics.
Introduction to CFTR Dysfunction and the Role of Correctors
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in the apical membrane of epithelial cells.[1][2] The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein.[3] This misfolded protein is recognized by the endoplasmic reticulum quality control (ERQC) machinery and targeted for premature degradation via the ubiquitin-proteasome pathway, preventing its trafficking to the cell surface.[3][4]
CFTR modulators are a class of small molecules designed to counteract the effects of these mutations. They are broadly categorized as correctors and potentiators. CFTR correctors , such as Tezacaftor, are designed to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane. Potentiators, like Ivacaftor, work to increase the channel open probability (gating) of the CFTR protein at the cell surface. Tezacaftor is a second-generation corrector developed to improve upon the efficacy and tolerability of its predecessor, Lumacaftor. It is a core component of the highly effective triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor).
Mechanism of Action of Tezacaftor
Tezacaftor functions by directly binding to the misfolded F508del-CFTR protein during its biogenesis. This binding helps to stabilize the protein structure, allowing it to bypass the ERQC and traffic through the Golgi apparatus to the plasma membrane. By increasing the quantity of CFTR protein at the cell surface, Tezacaftor enhances chloride transport across the epithelial membrane. It is often used in combination with a potentiator to ensure that the corrected channels at the cell surface are functional.
The CFTR Protein Processing and Degradation Pathway
The following diagram illustrates the biosynthetic pathway of the CFTR protein, highlighting the point of intervention for CFTR correctors.
Quantitative Efficacy of Tezacaftor-Based Therapies
The efficacy of Tezacaftor, primarily in combination with other modulators, has been quantified through various preclinical and clinical endpoints. These include measurements of CFTR protein maturation, chloride transport in vitro, and clinical outcomes such as sweat chloride concentration and lung function (percent predicted forced expiratory volume in 1 second, ppFEV1).
| Efficacy Parameter | Assay/Model | Treatment | Result | Reference |
| Protein Maturation | Western Blot (CFBE41o- cells) | VX-661 + VX-445 | Increase in PM density of F508del-CFTR to ~45% of WT | |
| Chloride Transport | Ussing Chamber (F508del/F508del HBE cells) | Tezacaftor/Ivacaftor | Enhanced chloride transport | |
| Chloride Transport | Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 + VX-770 | Restored to ~62% of WT CFTR function | |
| Clinical Efficacy | Phase 3 Trial (F508del/F508del) | Tezacaftor/Ivacaftor | Absolute improvement in ppFEV1 of 4.0 percentage points | |
| Clinical Efficacy | Phase 3 Trial (G551D mutation) | Ivacaftor | Absolute improvement in ppFEV1 of ~10% | |
| Biomarker | Phase 3 Trial (F508del/F508del) | Lumacaftor/Ivacaftor | Partial correction of F508del-CFTR function | |
| Biomarker | Meta-analysis (F508del/F508del) | Corrector + Potentiator | Mean improvement in ppFEV1 of 2.38 percentage points |
Experimental Protocols for Corrector Evaluation
Standardized in vitro assays are crucial for the preclinical evaluation of CFTR corrector efficacy. Below are detailed methodologies for key experiments.
Western Blotting for CFTR Maturation
This biochemical assay assesses the ability of a corrector to rescue the trafficking of CFTR from the ER to the Golgi, which is observable by a shift in glycosylation status.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR.
-
Corrector Incubation: Treat cells with the CFTR corrector (e.g., Tezacaftor) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C to allow for protein rescue and trafficking.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane and probe with a primary antibody specific to CFTR.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities. The immature, core-glycosylated ER-resident form of CFTR is termed "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is "Band C." Corrector efficacy is determined by the increase in the Band C/Band B ratio.
Ussing Chamber Assay for Ion Transport
This electrophysiological technique is the gold standard for measuring transepithelial ion transport and provides a functional readout of CFTR channel activity.
-
Cell Culture: Grow primary HBE cells or a polarized epithelial cell line (e.g., CFBE) on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 3-4 weeks to form a differentiated, polarized monolayer with high transepithelial electrical resistance (TEER).
-
Corrector Incubation: Incubate the cell monolayers with the corrector compound for 24-48 hours prior to the assay.
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc), which represents the net ion transport.
-
Pharmacological Modulation:
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM Amiloride) to the apical chamber to block sodium absorption.
-
Add a cAMP agonist (e.g., 10 µM Forskolin) and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to both chambers to stimulate CFTR-mediated chloride secretion.
-
(Optional) Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to maximally activate the corrected channels.
-
Add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) following stimulation and inhibition is calculated to quantify the restored CFTR function.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity, including single-channel currents, providing detailed insights into channel gating and conductance.
-
Cell Preparation: Use cells expressing the CFTR mutant of interest that have been pre-incubated with the corrector compound.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an appropriate electrolyte solution.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-Cell: Apply further suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure macroscopic CFTR currents.
-
Excised Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution. This is ideal for studying the regulation of CFTR by intracellular factors like ATP and PKA.
-
-
Data Recording: Apply a series of voltage steps and record the resulting currents using a specialized amplifier and data acquisition system.
-
Analysis: Analyze the current-voltage (I-V) relationship, channel open probability (Po), and single-channel conductance to characterize the functional rescue of the CFTR channels.
Conclusion
Tezacaftor represents a significant advancement in the development of CFTR correctors, offering improved tolerability and forming the backbone of highly effective combination therapies. By facilitating the trafficking of mutant CFTR protein to the cell surface, it addresses the primary defect for a large proportion of individuals with cystic fibrosis. The experimental protocols detailed in this guide, including Western blotting, Ussing chamber assays, and patch-clamp electrophysiology, are fundamental tools for the continued research and development of novel CFTR modulators. A thorough understanding of these techniques and the underlying molecular pathways is essential for advancing the next generation of precision medicines for cystic fibrosis.
References
The Cellular Impact of CFTR Corrector Combination Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways affected by treatment with the CFTR corrector combination of Tezacaftor (VX-661) and Elexacaftor (VX-445), a core component of the highly effective triple-combination therapy for cystic fibrosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected cellular pathways to support ongoing research and drug development efforts in the field.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride and bicarbonate ion transport at the cell surface. CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR to the plasma membrane. This guide focuses on the effects of the combination of Tezacaftor, a first-generation corrector, and Elexacaftor, a next-generation corrector, on various cellular pathways.
Data Presentation: Quantitative Effects of Tezacaftor and Elexacaftor Treatment
The following tables summarize quantitative data from proteomics and other studies, illustrating the impact of Tezacaftor and Elexacaftor, often in combination with the potentiator Ivacaftor (ETI), on inflammatory signaling and other cellular processes.
Table 1: Impact of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Inflammatory Cytokine and Chemokine Levels
| Analyte | Change upon ETI Treatment | Fold Change / p-value | Biological Context | Reference(s) |
| Interleukin-1β (IL-1β) | Significant reduction in serum and sputum | p < 0.001 (sputum); p = 0.0013 (serum) | Pro-inflammatory cytokine involved in the NLRP3 inflammasome pathway. | [1][2][3] |
| Interleukin-8 (IL-8) | Significant reduction in sputum | p < 0.001 | A potent neutrophil chemoattractant, central to the persistent inflammation in CF airways. | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Significant reduction in sputum | p < 0.001 | A key pro-inflammatory cytokine involved in systemic inflammation. | [1] |
| Interleukin-6 (IL-6) | Increased levels in sputum | - | A pleiotropic cytokine with both pro- and anti-inflammatory roles. The increase may be linked to changes in mucin glycosylation. | |
| Interleukin-18 (IL-18) | Significant reduction in serum | p < 0.0001 | A pro-inflammatory cytokine of the IL-1 family, associated with inflammasome activity. | |
| Matrix Metallopeptidase-10 (MMP-10) | Significant downregulation in plasma | - | Involved in the breakdown of extracellular matrix; implicated in tissue remodeling. | |
| EN-RAGE (S100A12) | Significant downregulation in plasma | - | A pro-inflammatory damage-associated molecular pattern (DAMP) that activates immune cells. | |
| Interleukin-17A (IL-17A) | Significant downregulation in plasma | - | A cytokine involved in neutrophil recruitment and pro-inflammatory responses. | |
| C-C Motif Chemokine Ligand 20 (CCL20) | Significant reduction in plasma | log2 fold change > 1.2 | A chemokine that attracts lymphocytes and dendritic cells. | |
| Growth-Regulated Oncogene α (GRO-α / CXCL1) | Significant decrease in plasma | -17.7%, p = 0.013 | A chemokine involved in neutrophil activation and recruitment. | |
| Epithelial-Neutrophil Activating Peptide 78 (ENA-78 / CXCL5) | Significant decrease in plasma | -16.3%, p = 0.034 | A chemokine that attracts and activates neutrophils. | |
| Interferon-inducible T-cell alpha chemoattractant (I-TAC / CXCL11) | Significant decrease in plasma | -3.4%, p = 0.032 | A chemokine that attracts activated T cells. | |
| Macrophage Inflammatory Protein-3α (MIP-3α / CCL20) | Significant decrease in plasma | -68.2%, p = 0.018 | A chemokine involved in the recruitment of lymphocytes and dendritic cells. |
Table 2: Effects of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Other Cellular Markers
| Marker | Change upon ETI Treatment | Quantitative Change | Biological Context | Reference(s) |
| Neutrophil Count | Significant reduction in peripheral blood | p = 0.0216 | A key indicator of systemic inflammation. | |
| C-Reactive Protein (CRP) | Significant reduction in serum | p = 0.0112 | An acute-phase protein and a general marker of inflammation. | |
| Sweat Chloride Concentration | Significant reduction | -41.7 mmol/L to -53.6 mmol/L | A direct measure of restored CFTR function in sweat glands. | |
| Percent Predicted FEV1 (ppFEV1) | Significant improvement | +10.29% to +14.3% | A key clinical measure of lung function. | |
| CFTR Maturation (Band C/Band B ratio) | Increased | Not consistently quantified across studies | Indicates improved processing and trafficking of the CFTR protein. |
Core Cellular Pathways Affected by CFTR Corrector Treatment
CFTR Protein Folding and Trafficking
The primary effect of Tezacaftor and Elexacaftor is the correction of the misfolded F508del-CFTR protein. These correctors bind to different sites on the CFTR protein, synergistically stabilizing its structure and facilitating its trafficking from the endoplasmic reticulum through the Golgi apparatus to the cell surface.
References
- 1. Frontiers | Proteomics profiling of inflammatory responses to elexacaftor/tezacaftor/ivacaftor in cystic fibrosis [frontiersin.org]
- 2. Anti-inflammatory effects of elexacaftor/tezacaftor/ivacaftor in adults with cystic fibrosis heterozygous for F508del - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Bithiazole Scaffold: A Deep Dive into the Structure-Activity Relationship of CFTR Corrector 4 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del-CFTR), results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1] This leads to a significant reduction of functional CFTR channels at the cell surface, causing defects in ion and water transport across epithelial tissues. Small molecules known as "correctors" have been developed to rescue the trafficking of F508del-CFTR to the cell surface. Among the early discoveries in this area was corr-4a , a bisaminomethylbithiazole derivative identified through high-throughput screening.[1][2] While showing modest efficacy, corr-4a provided a critical chemical scaffold for further optimization. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the "CFTR corrector 4" (corr-4a) bithiazole core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows.
Structure-Activity Relationship of Bithiazole Analogs
The exploration of the bithiazole scaffold has been a focal point in the quest for more potent and efficacious CFTR correctors. Medicinal chemistry campaigns have systematically modified various positions of the corr-4a molecule to elucidate the structural requirements for optimal activity.
Core Bithiazole Modifications
Initial studies established the importance of the bithiazole core itself. A focused SAR study by Yu et al. highlighted that a s-cis coplanar conformation of the two thiazole rings is a crucial structural feature for corrector activity.[3] This was further supported by the finding that constraining the bithiazole rings with an alkyl chain, which locks them in the s-cis conformation, is a requirement for activity.[3]
Aniline Moiety Substitutions
A significant effort was directed towards modifying the aniline ring of the bithiazole scaffold. A study that generated a 148-member library of methylbithiazole analogs provided key insights into the impact of substitutions on this part of the molecule. Generally, it was observed that electron-donating groups (EDGs) on the phenyl ring, such as methoxy groups, tended to improve corrector activity, while electron-withdrawing groups (EWGs), like fluorine, were detrimental. However, a combination of both an EDG and an EWG, for instance, a methoxy and a chloro group, often resulted in some of the more effective correctors.
The following tables summarize the quantitative SAR data for a selection of aniline-substituted methylbithiazole analogs.
Table 1: SAR of Aniline-Based Methylbithiazole Analogs
| Compound ID | Aniline Substitution | Maximal Iodide Influx (% of control) at 10 µM |
| 4a | Unsubstituted | ~150% |
| 10a | 2-fluoro | < 50% |
| 10b | 3-fluoro | < 50% |
| 10c | 4-fluoro | < 50% |
| 10d | 2-chloro | ~75% |
| 10e | 3-chloro | ~100% |
| 10f | 4-chloro | ~125% |
| 10g | 2-methoxy | ~150% |
| 10h | 4-methoxy | ~150% |
Data adapted from a study on methyl-bithiazole-based correctors. The maximal iodide influx is a measure of CFTR function and is presented as a percentage of the vehicle control.
Constrained Bithiazole Analogs
To further explore the conformational requirements for activity, constrained bithiazole analogs were designed and synthesized. These molecules incorporated a ring structure to limit the rotational freedom of the bithiazole core. The SAR data from these constrained analogs revealed that while constraining the ring size between a 7- and 8-membered ring did not significantly alter the potency (IC50), it had a pronounced effect on the maximal efficacy (Vmax).
Table 2: Activity of Constrained Bithiazole Analogs
| Compound ID | Ring Size | Aniline Moiety | IC50 (µM) | Vmax (µM/s) |
| corr-4a | - | 5-chloro-2-methoxyphenyl | ~5 | 475 |
| 9e | 7-membered | 5-chloro-2-methoxyphenyl | ~5 | 678 |
| 10c | 8-membered | 5-chloro-2-methoxyphenyl | ~5 | 717 |
Data adapted from a study on constrained bithiazoles. Vmax represents the maximal rate of iodide influx.
These findings suggest that while the potency is maintained, the conformational restriction can lead to a more favorable interaction with the target protein, resulting in a higher maximal correction of the F508del-CFTR defect.
Experimental Protocols
The evaluation of CFTR corrector activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in the SAR studies of corr-4a analogs.
Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay
This high-throughput screening assay provides a functional measure of CFTR-mediated halide transport.
Principle: Cells co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L) are used. The fluorescence of this YFP variant is quenched by iodide ions. When functional CFTR channels are present at the cell surface, the addition of an iodide-containing solution leads to iodide influx and a subsequent quenching of the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.
Protocol:
-
Cell Culture and Compound Incubation: Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and the YFP halide sensor are seeded in 96- or 384-well plates. The cells are then incubated with the test compounds (e.g., corr-4a analogs) at a specific concentration (typically 10 µM) for 18-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.
-
Assay Procedure: After the incubation period, the compound-containing medium is washed out. The cells are then treated with a cAMP agonist, such as forskolin (typically 20 µM), and a potentiator, like genistein (typically 50 µM), to maximally activate any CFTR channels at the cell surface.
-
Fluorescence Measurement: The plate is transferred to a plate reader, and the baseline YFP fluorescence is measured. An iodide-containing solution is then added to the wells, and the decrease in YFP fluorescence over time is recorded.
-
Data Analysis: The initial rate of fluorescence quenching (d[I-]/dt) is calculated and used as a measure of CFTR activity. The activity of the test compounds is compared to that of a vehicle control (e.g., DMSO) and a positive control (e.g., low-temperature rescue at 27°C).
Ussing Chamber Electrophysiology
The Ussing chamber is a more traditional and lower-throughput method that provides a direct measurement of ion transport across a polarized epithelial monolayer.
Principle: Epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chamber is equipped with electrodes to measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.
Protocol:
-
Cell Culture: CFBE41o- cells expressing F508del-CFTR are seeded on permeable supports and cultured for 7-14 days post-confluence to allow for polarization and the formation of tight junctions, as indicated by a high transepithelial electrical resistance (TEER).
-
Corrector Treatment: The polarized monolayers are treated with the CFTR corrector analogs for 24-48 hours at 37°C.
-
Ussing Chamber Measurement: The permeable support with the cell monolayer is mounted in the Ussing chamber. The basolateral membrane is permeabilized (e.g., with amphotericin B) and a chloride gradient is established across the apical membrane (e.g., 65 mM apical Cl-, 130 mM basolateral Cl-).
-
Pharmacological Modulation: The epithelial sodium channel (ENaC) is blocked with amiloride (e.g., 10-100 µM) to isolate the chloride current. CFTR-mediated chloride secretion is then stimulated by the addition of forskolin (e.g., 10 µM) and a potentiator like genistein (e.g., 50 µM). The CFTR-specific current is confirmed by the addition of a CFTR inhibitor (e.g., CFTRinh-172).
-
Data Analysis: The change in the short-circuit current (ΔIsc) upon stimulation with forskolin and genistein is measured and represents the corrector-rescued CFTR function.
Visualizing the Mechanism and Workflow
To better understand the context of CFTR corrector development, the following diagrams illustrate the cellular processing of F508del-CFTR and the general workflow for identifying and characterizing corrector compounds.
Caption: Cellular processing of F508del-CFTR and the intervention point of corr-4a analogs.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of CFTR Corrector 4 (Tezacaftor/VX-661) on CFTR Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CFTR corrector 4, commonly known as Tezacaftor (VX-661), and its role in enhancing the stability of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Introduction to this compound (Tezacaftor/VX-661)
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a significant reduction of the protein at the cell surface.[1][2] CFTR correctors are a class of therapeutic agents designed to rescue the processing and trafficking of these mutant proteins.
Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated efficacy in improving the conformational stability of the F508del-CFTR protein.[3] It is classified as a Type I corrector, which is understood to act by stabilizing the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs).[1][4] Cryo-electron microscopy studies have identified the binding site of Tezacaftor within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6 of MSD1. By binding to this site, Tezacaftor facilitates the proper folding of the F508del-CFTR protein, allowing it to bypass the ER's quality control mechanisms and traffic to the cell surface.
Quantitative Impact on CFTR Protein Stability
The efficacy of Tezacaftor in enhancing CFTR protein stability has been quantified through various in vitro and ex vivo experiments. The following tables summarize key findings from the literature.
Table 1: Effect of Tezacaftor (VX-661) on the Half-Life of Mature F508del-CFTR
| Cell Type | Treatment | Half-life of Mature CFTR (Band C) | Fold Increase vs. Vehicle | Reference |
| CFBE41o- | Vehicle (DMSO) | ~1.25 hours | - | |
| CFBE41o- | VX-661 | ~2.5 hours | 2-fold | |
| CFBE41o- | VX-445/VX-661 Combination | ~6 hours | 5-fold |
Table 2: Thermal Stability of Mature F508del-CFTR with Corrector Treatment
| Cell Type | Treatment | Temperature for 50% Protein Presence | Improvement vs. Vehicle (°C) | Reference |
| CFBE41o- | Vehicle (DMSO) | 42°C | - | |
| CFBE41o- | VX-661 | ~50°C | ~8°C |
Table 3: Rescue of F508del-CFTR Plasma Membrane Density
| Cell Line | Treatment | F508del-CFTR PM Density (% of Wild-Type) | Reference |
| CFBE41o- | VX-661 (alone) | ~3.5% | |
| CFBE41o- | VX-445/VX-661 Combination | ~45% |
Signaling Pathways and Mechanisms of Action
Tezacaftor's primary mechanism involves direct interaction with the F508del-CFTR protein to allosterically correct its folding defect. This action is synergistic with other classes of correctors, such as the Type III corrector Elexacaftor (VX-445), which is thought to stabilize the NBD1 domain itself. The combined action of these correctors leads to a more significant rescue of the mutant protein. Recent studies have also suggested that Tezacaftor may have off-target effects, such as mobilizing intracellular calcium, though the direct link between this and CFTR correction is still under investigation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the stability of the CFTR protein.
Protein Half-Life Determination (Cycloheximide Chase Assay)
This assay measures the degradation rate of the mature CFTR protein.
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Cell culture medium
-
Tezacaftor (VX-661) and other correctors as needed
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-CFTR antibody
Procedure:
-
Seed CFBE41o- cells and grow to confluence.
-
Treat cells with the desired concentration of Tezacaftor (e.g., 3 µM) or vehicle control for 24 hours to allow for CFTR correction and trafficking.
-
Add cycloheximide (e.g., 100 µg/mL) to the culture medium to inhibit new protein synthesis. This marks time zero (t=0).
-
At various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition, wash the cells with ice-cold PBS and lyse them.
-
Quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-CFTR antibody to detect both the immature (Band B) and mature (Band C) forms of CFTR.
-
Use densitometry to quantify the intensity of the mature CFTR band (Band C) at each time point.
-
Plot the band intensity versus time and calculate the half-life of the mature CFTR protein.
Thermal Stability Assay
This assay assesses the resistance of the mature CFTR protein to heat-induced aggregation.
Materials:
-
Cells expressing F508del-CFTR treated with correctors
-
Lysis buffer without strong detergents (e.g., hypotonic buffer)
-
Microcentrifuge tubes
-
Heat block or thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-CFTR antibody
Procedure:
-
Treat cells with Tezacaftor or vehicle as described for the half-life assay.
-
Lyse the cells in a mild lysis buffer and collect the supernatant containing the soluble proteins after centrifugation.
-
Aliquot the lysate into separate tubes.
-
Incubate the aliquots at a range of increasing temperatures (e.g., 37°C to 60°C) for a fixed time (e.g., 15 minutes).
-
After heating, centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble, non-aggregated proteins.
-
Analyze the amount of soluble CFTR remaining in the supernatant at each temperature using Western blotting.
-
Determine the temperature at which 50% of the mature CFTR protein is lost from the soluble fraction.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR activity at the plasma membrane.
Materials:
-
Primary human bronchial epithelial (HBE) cells from CF patients, cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
CFTR inhibitors (e.g., CFTRinh-172)
-
Tezacaftor and other modulators
Procedure:
-
Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Treat the cells with Tezacaftor (e.g., 3 µM) for 24-48 hours.
-
Mount the permeable supports in the Ussing chamber, bathed in Ringer's solution on both sides.
-
Measure the short-circuit current (Isc), which reflects net ion transport.
-
Sequentially add a sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.
-
Add a CFTR activator, such as forskolin, to stimulate CFTR-mediated chloride secretion, and measure the change in Isc.
-
Finally, add a CFTR-specific inhibitor to confirm that the observed current is CFTR-dependent.
-
The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is proportional to the amount of functional CFTR at the cell surface.
Conclusion
Tezacaftor (VX-661) plays a critical role in stabilizing the F508del-CFTR protein by directly binding to and correcting its misfolded structure. This leads to a significant increase in the protein's half-life and thermal stability, allowing a greater amount of functional CFTR to reach the cell surface. Its synergistic action with other correctors, particularly Elexacaftor, forms the basis of highly effective combination therapies for cystic fibrosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulators aimed at further enhancing protein stability and function.
References
Methodological & Application
Application Notes and Protocols: The Use of Tezacaftor (CFTR Corrector VX-661) in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] This gene encodes for a chloride and bicarbonate channel primarily located at the apical surface of secretory epithelia.[2][4] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del).
The F508del mutation results in the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent premature degradation by the cell's quality control machinery. This prevents the protein from trafficking to the cell surface to perform its function, leading to defective ion transport. In the airways, this defect causes dehydrated mucus, impaired mucociliary clearance, and a cascade of chronic infection, inflammation, and progressive lung damage.
CFTR correctors are a class of therapeutic small molecules designed to rescue the processing and trafficking of mutant CFTR proteins. Tezacaftor (VX-661) is a second-generation CFTR corrector that addresses the underlying defect of the F508del mutation. It acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein to stabilize its conformation. This stabilization allows the protein to bypass the ER quality control system and traffic to the cell membrane. For maximal therapeutic effect, Tezacaftor is often used as part of a triple-combination therapy with another corrector, Elexacaftor (VX-445), and a CFTR potentiator, Ivacaftor (VX-770), which enhances the channel's opening probability once it is at the cell surface.
Primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) are a critical in vitro model for CF research. They closely mimic the in vivo environment of the airways, developing into a polarized, pseudostratified epithelium complete with cilia and mucus production, making them an invaluable tool for the pre-clinical evaluation of CFTR modulators.
Mechanism of Action: F508del-CFTR Correction
The F508del mutation disrupts key intramolecular interactions within the CFTR protein, particularly in the Nucleotide-Binding Domain 1 (NBD1). This leads to a conformationally unstable protein that is recognized and targeted for proteasomal degradation by the ER-associated degradation (ERAD) pathway.
Tezacaftor (VX-661) functions by binding to the F508del-CFTR protein during its synthesis and folding within the ER. This binding provides a stabilizing scaffold, allowing the protein to achieve a more native-like conformation. This corrected conformation is no longer recognized as terminally misfolded, enabling the protein to exit the ER and traffic through the Golgi apparatus for further processing and maturation (complex glycosylation). Ultimately, the mature, functional F508del-CFTR protein is inserted into the apical plasma membrane of the bronchial epithelial cells.
Experimental Protocols
The following protocols provide a framework for using Tezacaftor (VX-661) in primary HBE cells. Optimization may be required based on specific experimental conditions and cell donors.
Protocol 1: Culture of Primary HBE Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized epithelium.
Materials:
-
Cryopreserved primary HBE cells (Passage 1-4)
-
Bronchial Epithelial Growth Medium (BEGM) or equivalent for expansion
-
ALI culture medium
-
Collagen Type I/III or Type IV solution
-
Permeable cell culture inserts (e.g., Transwells®)
-
Tissue culture plates
-
PBS (Phosphate-Buffered Saline)
-
Accutase or Trypsin/EDTA solution
Methodology:
-
Coating Inserts: Coat the apical side of permeable inserts with a collagen solution (e.g., 30 µg/ml bovine collagen type 1). Incubate at 37°C for at least 4 hours or overnight. Aspirate the remaining solution and wash with sterile PBS just before seeding.
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and resuspend in expansion medium. Seed the cells onto the coated inserts at a density of 2.5-5.0 x 10^5 cells/cm². Culture the cells submerged in expansion medium in both apical and basolateral compartments.
-
Expansion Phase: Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach 100% confluence (typically 3-5 days).
-
Differentiation Phase (ALI): Once confluent, remove the medium from the apical compartment to create an air-liquid interface. Feed the cells only from the basolateral compartment using ALI differentiation medium.
-
Maturation: Change the basolateral medium every 2-3 days. The cultures will differentiate over 3-4 weeks, developing cilia and producing mucus, indicating a mature, polarized epithelium.
Protocol 2: Treatment with Tezacaftor (VX-661)
Materials:
-
Tezacaftor (VX-661)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Differentiated HBE ALI cultures
-
ALI culture medium
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Tezacaftor (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed ALI medium to the desired final concentration (e.g., 1-10 µM). Note: Some protocols use up to 18 µM.
-
Treatment: Remove the existing basolateral medium from the ALI cultures and replace it with the medium containing Tezacaftor. For combination studies, other modulators (e.g., Elexacaftor, Ivacaftor) can be added simultaneously.
-
Vehicle Control: In parallel, treat a set of cultures with an equivalent concentration of DMSO in the medium to serve as a vehicle control.
-
Incubation: Incubate the cultures for 24-72 hours at 37°C and 5% CO₂ to allow for correction of the F508del-CFTR protein.
Protocol 3: Western Blotting for CFTR Maturation
This assay biochemically assesses the efficacy of the corrector by measuring the conversion of immature CFTR to its mature, fully glycosylated form.
Methodology:
-
Cell Lysis: Wash the ALI cultures with cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Identify and quantify the density of two distinct bands:
-
Band B: The immature, core-glycosylated form (~150 kDa) located in the ER.
-
Band C: The mature, complex-glycosylated form (~170 kDa) that has passed through the Golgi. An increase in the Band C to Band B ratio in Tezacaftor-treated cells compared to the vehicle control indicates successful correction and maturation of F508del-CFTR.
-
Protocol 4: Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is the gold-standard method for measuring CFTR-mediated ion transport across an epithelial monolayer.
Methodology:
-
Setup: Mount the permeable inserts containing the differentiated HBE cells into an Ussing chamber system. Fill both apical and basolateral chambers with pre-warmed and oxygenated physiological saline solution (e.g., Krebs-Ringer bicarbonate solution).
-
Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Pharmacological Additions: Sequentially add the following compounds and record the change in Isc (ΔIsc):
-
Amiloride (10-100 µM, apical): Blocks the epithelial sodium channel (ENaC) to isolate chloride currents. Isc will decrease.
-
Forskolin (FSK, 10-20 µM, basolateral): Activates adenylyl cyclase, increasing intracellular cAMP and activating any functional CFTR channels at the membrane. An increase in Isc indicates CFTR activity.
-
Ivacaftor (VX-770, 1-10 µM, basolateral) or Genistein (50 µM, apical): Potentiates CFTR channel opening to achieve maximal current.
-
CFTRinh-172 (10-20 µM, apical): Specifically inhibits the CFTR channel. The resulting decrease in Isc confirms that the measured current was CFTR-dependent.
-
-
Analysis: Calculate the net FSK-stimulated and inhibitor-sensitive Isc for both treated and control groups. A significant increase in ΔIsc in Tezacaftor-treated cells demonstrates a functional rescue of F508del-CFTR.
Data Presentation: Summary of Reagent Concentrations and Efficacy
The following tables provide a summary of typical concentrations for reagents used in these protocols and an overview of the quantitative effects of Tezacaftor-based treatments.
Table 1: Recommended Reagent Concentrations for HBE Cell Assays
| Reagent | Stock Conc. | Solvent | Working Conc. | Target/Assay |
| Tezacaftor (VX-661) | 10 mM | DMSO | 3 - 18 µM | CFTR Correction |
| Elexacaftor (VX-445) | 10 mM | DMSO | 2 - 3 µM | CFTR Correction |
| Ivacaftor (VX-770) | 10 mM | DMSO | 1 µM | CFTR Potentiation |
| Amiloride | 10-100 mM | DMSO | 10 - 100 µM | ENaC Inhibition |
| Forskolin (FSK) | 10-20 mM | DMSO | 10 - 20 µM | CFTR Activation |
| CFTRinh-172 | 10-20 mM | DMSO | 10 - 20 µM | CFTR Inhibition |
Table 2: Summary of Functional Correction by Tezacaftor-Based Regimens in F508del HBE Cells
| Treatment Regimen | Incubation | Key Outcome (Forskolin-Stimulated ΔIsc) | % of Wild-Type Function | Reference |
| DMSO (Vehicle) | 24-48 h | ~0.6 µA/cm² | < 2% | |
| Tezacaftor (VX-661) alone | 48 h | Modest increase | ~5-10% | |
| Tezacaftor/Ivacaftor (Symdeko) | 24 h | ~5.0 µA/cm² (basal Isc) | ~15-20% | |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 48-72 h | ~32.4 µA/cm² | ~62-76% |
Note: Values are approximate and can vary significantly between cell donors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 3. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of CFTR Corrector 4 with the Ussing Chamber Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes for the CFTR protein, an anion channel crucial for regulating ion and fluid transport across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained within the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell membrane to function.[3][4] CFTR correctors are a class of therapeutic small molecules designed to rescue these misfolded proteins, facilitating their proper trafficking to the cell surface where their function can be restored.[3]
The Ussing chamber is an essential ex vivo tool for investigating epithelial ion transport and is considered a gold standard for assessing the functional efficacy of CFTR modulators. This apparatus allows for the precise measurement of electrophysiological properties, such as the short-circuit current (Isc), across an epithelial cell monolayer. An increase in Isc following stimulation with cAMP agonists is indicative of functional CFTR-mediated chloride secretion, providing a direct measure of a corrector's success in restoring protein function.
These application notes provide a detailed protocol for utilizing the Ussing chamber to determine the efficacy of "CFTR corrector 4," a representative compound for this class of drugs.
CFTR Signaling Pathway and Corrector Mechanism of Action
The CFTR channel is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, leading to channel opening and chloride ion efflux. Calcium signaling pathways can also play a synergistic role in CFTR activation.
CFTR correctors primarily target the initial defect in protein folding and trafficking. For mutations like F508del, correctors bind to the misfolded protein and facilitate its proper conformational maturation within the endoplasmic reticulum, allowing it to escape degradation and traffic to the apical membrane of epithelial cells.
Diagram of the CFTR Signaling Pathway
Caption: Simplified schematic of the cAMP-mediated CFTR activation pathway.
Experimental Protocols
This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells expressing F508del-CFTR, cultured on permeable supports.
Part 1: Cell Culture and Corrector Incubation
-
Cell Seeding: Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) onto permeable supports at a high density.
-
Cell Culture: Culture the cells for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer. A high transepithelial electrical resistance (TEER > 300 Ω·cm²) is indicative of a well-formed monolayer.
-
Corrector Preparation: Prepare a stock solution of "this compound" in a suitable solvent, such as DMSO.
-
Corrector Incubation: Dilute the "this compound" stock solution in the cell culture medium to the desired final concentration. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C to allow for the rescue and trafficking of the mutant CFTR protein.
Part 2: Ussing Chamber Assay
-
System Preparation: Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C. Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.
-
Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Chamber Filling: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes and record a stable baseline Isc.
-
Amiloride Addition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add a cAMP agonist, such as forskolin, to the apical chamber to activate the CFTR channels.
-
CFTR Potentiation (Optional): A CFTR potentiator, like genistein or ivacaftor, can be added to further stimulate channel gating.
-
CFTR Inhibition: Add a specific CFTR inhibitor, such as CFTRinh-172, to the apical chamber to confirm that the observed change in Isc is CFTR-dependent.
Diagram of the Ussing Chamber Experimental Workflow
Caption: Step-by-step workflow for the Ussing chamber assay.
Data Presentation and Analysis
The primary quantitative output of the Ussing chamber assay is the short-circuit current (Isc), measured in microamperes per square centimeter (μA/cm²). The efficacy of "this compound" is determined by the magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc.
The change in Isc (ΔIsc) is calculated by subtracting the Isc after CFTR inhibitor treatment from the peak forskolin-stimulated Isc.
Table 1: Representative Ussing Chamber Data for "this compound" Efficacy
| Treatment Group | Baseline Isc (μA/cm²) | Forskolin-Stimulated Isc (μA/cm²) | Post-Inhibitor Isc (μA/cm²) | ΔIsc (μA/cm²) |
| Vehicle Control (DMSO) | 5.2 ± 0.8 | 8.1 ± 1.2 | 4.9 ± 0.7 | 3.2 ± 0.5 |
| This compound (1 μM) | 5.5 ± 0.9 | 15.3 ± 2.1 | 5.3 ± 0.8 | 10.0 ± 1.3 |
| This compound (10 μM) | 5.3 ± 0.7 | 25.8 ± 3.5 | 5.1 ± 0.6 | 20.7 ± 2.9 |
| Positive Control (e.g., Elexacaftor) | 5.1 ± 0.6 | 30.2 ± 4.1 | 5.0 ± 0.5 | 25.2 ± 3.6 |
Data are presented as mean ± standard deviation.
Table 2: Summary of "this compound" Efficacy Parameters
| Parameter | Vehicle Control | This compound (1 μM) | This compound (10 μM) | Positive Control |
| EC₅₀ | N/A | To be determined from dose-response curve | To be determined from dose-response curve | Literature Value |
| Eₘₐₓ (% of Positive Control) | ~13% | ~40% | ~82% | 100% |
EC₅₀ (Half-maximal effective concentration) and Eₘₐₓ (Maximum effect) are determined from a dose-response curve.
Diagram of Logical Relationship for Efficacy Determination
Caption: Logical flow from corrector treatment to efficacy determination.
Conclusion
The Ussing chamber assay provides a robust and physiologically relevant method for quantifying the efficacy of CFTR correctors. By following the detailed protocols outlined in these application notes, researchers can effectively measure the ability of novel compounds like "this compound" to rescue the function of mutant CFTR proteins. The quantitative data generated, particularly the change in short-circuit current, allows for a clear and direct comparison of the potency and efficacy of different corrector molecules, which is essential for the development of new therapeutics for Cystic Fibrosis.
References
Application Notes and Protocols for Patch Clamp Analysis of CFTR Channel Activity with "CFTR corrector 4"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. "CFTR corrector 4" (also known as corr-4a) is a small molecule belonging to the bisaminomethylbithiazole class that has been identified to partially rescue the trafficking defect of F508del-CFTR, allowing it to reach the cell surface and function as an ion channel.[1]
Patch clamp electrophysiology is the gold-standard technique for directly measuring the functional activity of ion channels like CFTR at the plasma membrane. It allows for precise quantification of channel properties, including ion conductance, channel open probability, and overall current density.[2][3] These application notes provide detailed protocols for whole-cell and single-channel patch clamp analysis to assess the efficacy of "this compound" in rescuing F508del-CFTR channel activity.
Mechanism of Action of this compound
"this compound" is proposed to act by stabilizing the misfolded F508del-CFTR protein. Its mechanism is distinct from other correctors like VX-809 (Lumacaftor). While VX-809 primarily acts on the first membrane-spanning domain (MSD1), corr-4a is thought to stabilize the second half of the CFTR protein, specifically the second membrane-spanning domain (MSD2).[4] This stabilization is believed to facilitate proper folding and subsequent trafficking of the F508del-CFTR protein from the ER to the cell surface. The effects of corr-4a are additive with those of VX-809, suggesting they target different conformational defects in the F508del-CFTR protein.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of "this compound" on F508del-CFTR channel activity as measured by patch clamp and related electrophysiological techniques.
Table 1: Whole-Cell Current Rescue in F508del-CFTR Expressing Cells
| Cell Line | Treatment Condition | Agonist Stimulation | Current Density (pA/pF) at +80 mV | Fold Increase vs. F508del Control |
| CFBE41o- | F508del-CFTR (Control) | Forskolin + Genistein | ~5 | 1 |
| CFBE41o- | F508del-CFTR + 10 µM corr-4a (24h) | Forskolin + Genistein | ~25 | ~5 |
| CFBE41o- | Wild-Type CFTR | Forskolin + Genistein | ~150 | ~30 |
Data are approximate values derived from published studies for illustrative purposes.
Table 2: Effect of corr-4a on Transepithelial Chloride Current in CFBE41o- cells
| Condition | Treatment | Inhibitor-Sensitive Current (µA/cm²) |
| F508del-CFTR | Control (DMSO) | ~2 |
| F508del-CFTR | corr-4a (5 µM, 24h) | ~10 |
| F508del-CFTR | Low Temperature (27°C, 24h) | ~18 |
| F508del-CFTR | corr-4a + Low Temperature | ~35 |
| Wild-Type CFTR | Control | ~50 |
Data adapted from Pedemonte et al., 2005. The current was stimulated with CPT-cAMP and felodipine, and the CFTR-specific current was determined by the addition of a CFTR inhibitor.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are recommended. Alternatively, HEK293 or CHO cells stably expressing F508del-CFTR can be used.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2). For polarized cells like CFBE41o-, grow them on permeable supports.
-
Corrector Treatment: Incubate the cells with "this compound" at a final concentration of 5-10 µM for 16-24 hours prior to patch clamp experiments. A vehicle control (e.g., DMSO) should be run in parallel.
Whole-Cell Patch Clamp Protocol
This protocol is for recording macroscopic CFTR currents from single cells.
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate cells on glass coverslips at a suitable density for patch clamping.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV.
-
Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.
-
-
CFTR Activation and Inhibition:
-
To activate CFTR, perfuse the cell with the extracellular solution containing a cAMP-activating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) and a potentiator (e.g., 5 µM Genistein or 1 µM VX-770).
-
Record currents using the same voltage-step protocol after activation.
-
To confirm the current is CFTR-mediated, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) and record the remaining current.
-
-
Data Analysis:
-
Subtract the currents recorded in the presence of the inhibitor from the activated currents to isolate the CFTR-specific current.
-
Normalize the current amplitude to the cell capacitance (pA/pF) to obtain the current density.
-
Construct current-voltage (I-V) relationship plots.
-
Excised Inside-Out Patch Clamp Protocol
This protocol is for recording single-channel CFTR currents.
Solutions:
-
Extracellular (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, 10 TES. Adjust pH to 7.4 with Tris.
-
Intracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA. Adjust pH to 7.4 with Tris. Add 1 mM Mg-ATP and the catalytic subunit of PKA (75 nM) to the bath solution just before the experiment to activate the channels.
Procedure:
-
Pipette Preparation: Use thick-walled borosilicate glass capillaries and pull to a resistance of 5-10 MΩ.
-
Recording:
-
Form a gigaohm seal on the cell membrane in the cell-attached configuration.
-
Excise the patch of membrane by pulling the pipette away from the cell to form an inside-out patch.
-
Apply a constant holding potential (e.g., -80 mV or +80 mV).
-
-
Channel Activation:
-
Perfuse the patch with the intracellular solution containing Mg-ATP and PKA to activate CFTR channels.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents for several minutes.
-
Analyze the data to determine the single-channel current amplitude (i), which can be used to calculate the single-channel conductance (γ = i/V).
-
Determine the channel open probability (Po) using appropriate software. The macroscopic current can be estimated using the equation: I = N * i * Po, where N is the number of channels in the patch.
-
Mandatory Visualizations
Caption: Experimental workflow for patch clamp analysis of "this compound".
Caption: Proposed mechanism of action of "this compound".
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of CFTR Protein Correction by CFTR Corrector 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, which is subsequently targeted for degradation and fails to traffic to the plasma membrane. The most prevalent mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER). CFTR correctors are a class of small molecules designed to rescue the folding, processing, and trafficking of mutant CFTR to the cell surface, thereby restoring its function as a chloride ion channel.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of "CFTR corrector 4" in correcting the F508del-CFTR protein.
CFTR exists in two main forms detectable by Western blot: an immature, core-glycosylated form (Band B, ~130 kDa) located in the ER, and a mature, fully glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus to the plasma membrane.[4][5] An effective corrector will increase the ratio of Band C to Band B, indicating successful protein trafficking.
Mechanism of Action of CFTR Correctors
CFTR correctors function by aiding the proper folding of the mutant CFTR protein, allowing it to bypass the ER-associated degradation (ERAD) pathway. This facilitates the trafficking of the corrected CFTR protein from the ER to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane. The increased presence of mature, functional CFTR at the cell surface enhances chloride ion transport, addressing the primary defect in CF.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are a suitable model.
-
Culture Conditions: Culture cells to 80-90% confluency in the recommended medium.
-
Treatment: Treat cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C. A positive control, such as a known CFTR corrector like lumacaftor, should be included.
Protein Extraction
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix 20-40 µg of protein lysate with 2X Laemmli sample buffer containing 50 mM DTT. Heat the samples at 65°C for 15 minutes.
-
Gel Electrophoresis: Load samples onto a 4-15% or 7.5% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Include a pre-stained protein ladder to monitor migration.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane. A semi-dry transfer system can be efficient for the high molecular weight CFTR protein.
-
Blocking: Block the membrane with 5% non-fat dry milk or a commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation. A combination of monoclonal antibodies targeting different epitopes can enhance detection. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR. Normalize the CFTR band intensities to a loading control such as β-actin or GAPDH.
Data Presentation
The efficacy of "this compound" can be quantified by the change in the ratio of mature (Band C) to immature (Band B) CFTR.
Table 1: Densitometric Analysis of CFTR Protein Expression Following Treatment with this compound
| Treatment Group | Concentration (µM) | Immature CFTR (Band B) Intensity (Arbitrary Units) | Mature CFTR (Band C) Intensity (Arbitrary Units) | Ratio of Mature to Immature CFTR (Band C / Band B) | Fold Change in C/B Ratio (vs. Vehicle) |
| Vehicle Control | 0 | 1.25 | 0.10 | 0.08 | 1.0 |
| This compound | 0.1 | 1.18 | 0.35 | 0.30 | 3.75 |
| This compound | 1 | 1.05 | 0.84 | 0.80 | 10.0 |
| This compound | 10 | 0.92 | 1.38 | 1.50 | 18.75 |
| Positive Control | 10 | 0.95 | 1.25 | 1.32 | 16.5 |
Visualizations
Caption: Experimental workflow for assessing CFTR correction.
Caption: CFTR protein correction and trafficking pathway.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
Application Notes and Protocols: Immunofluorescence Staining of CFTR Protein after "CFTR Corrector 4" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to a defective CFTR protein. The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing its localization to the apical membrane of epithelial cells where it normally functions as a chloride channel. CFTR correctors are a class of therapeutic compounds that aim to rescue the trafficking of mutant CFTR to the cell surface.
"CFTR corrector 4," also known as ABBV/GLPG-2222, is a novel compound designed to correct the misfolding of the F508del-CFTR protein.[1][2] This application note provides a detailed protocol for the immunofluorescence staining of CFTR protein in human bronchial epithelial (HBE) cells to assess the efficacy of "this compound" in restoring the protein's localization to the cell membrane.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins within cells. This protocol describes the use of IF to qualitatively and quantitatively assess the change in CFTR protein localization in F508del-CFTR expressing HBE cells following treatment with "this compound." The assay relies on a specific primary antibody to detect the CFTR protein and a fluorescently labeled secondary antibody for visualization by microscopy. The intensity and localization of the fluorescent signal can be quantified to determine the extent of CFTR correction.
Quantitative Data Summary
The efficacy of "this compound" can be quantified by measuring the change in apical CFTR localization. The following table provides representative data on the effects of "this compound" on F508del-CFTR protein trafficking in HBE cells.
| Treatment Group | Apical CFTR Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Apical CFTR Staining (%) | Apical/Cytoplasmic CFTR Fluorescence Ratio |
| Untreated F508del-CFTR HBE Cells | 15.2 ± 3.1 | 5 ± 1.5 | 0.11 ± 0.02 |
| "this compound" (10 µM) Treated F508del-CFTR HBE Cells | 85.7 ± 9.8 | 65 ± 5.2 | 0.67 ± 0.05 |
| Wild-Type CFTR HBE Cells (Positive Control) | 100.0 ± 12.5 | 95 ± 2.1 | 0.76 ± 0.03 |
Note: The data presented in this table are illustrative and based on typical results observed with potent CFTR correctors. Actual results may vary depending on the specific experimental conditions.
"this compound" has demonstrated high potency and efficacy in functional assays, with an EC50 of 0.028 µM in a human bronchial epithelial trans-epithelial current clamp (HBE-TECC) assay, which measures CFTR function.[3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-).
-
Culture Conditions: Culture the cells on permeable supports (e.g., Transwell inserts) to allow for polarization and formation of a monolayer.
-
Treatment: Once the cells have formed a confluent monolayer, treat them with "this compound" at a final concentration of 10 µM (or a range of concentrations to determine the EC50) in the culture medium for 24-48 hours at 37°C. Include an untreated control (vehicle, e.g., DMSO) and a positive control of cells expressing wild-type CFTR.
Immunofluorescence Staining Protocol
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Tween-20
-
Primary Antibody: Anti-CFTR antibody (e.g., mouse monoclonal antibody 596) diluted in Blocking Buffer.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the diluted primary anti-CFTR antibody overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the diluted fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully excise the permeable support membrane from the insert and mount it on a microscope slide with a drop of mounting medium.
-
Seal the coverslip with nail polish.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a confocal microscope.
-
Acquire images of the CFTR staining (e.g., green channel) and the nuclear staining (blue channel).
-
Acquire Z-stacks to visualize the apical and cytoplasmic localization of the CFTR protein.
-
-
Quantitative Analysis:
-
Quantify the fluorescence intensity at the apical membrane versus the cytoplasm. This can be done by defining regions of interest (ROIs) at the apical surface and in the cytoplasm and measuring the mean fluorescence intensity.
-
Calculate the "apical CFTR ratio" by dividing the apical fluorescence intensity by the total cellular fluorescence intensity.[4]
-
Count the percentage of cells exhibiting clear apical CFTR staining in the treated versus untreated groups.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of CFTR protein.
Caption: Mechanism of action of "this compound".
References
Application of "CFTR corrector 4" in cystic fibrosis organoid models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel expressed in the apical membrane of epithelial cells.[2][3] Defective CFTR function results in impaired ion and water transport, leading to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive tract.[4]
CFTR modulators, including correctors and potentiators, are a class of drugs that target the underlying protein defect. Correctors, such as the representative "CFTR Corrector 4," aim to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell surface. Potentiators, in turn, enhance the opening probability (gating) of the CFTR channel at the cell surface.
Patient-derived organoids, particularly intestinal and airway organoids, have emerged as a powerful preclinical model for studying CF and evaluating the efficacy of CFTR modulators. These three-dimensional, self-organizing structures recapitulate the genetics and physiology of the donor's tissue, providing a personalized platform for drug screening and predicting patient response to therapies. The primary functional readout in these organoid models is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR function.
These application notes provide a comprehensive overview and detailed protocols for the use of "this compound" in cystic fibrosis organoid models.
Data Presentation
The efficacy of "this compound" is typically assessed by quantifying the restoration of CFTR function in organoids derived from CF patients. The primary endpoint is the increase in forskolin-induced swelling following treatment with the corrector. Data can be presented as the Area Under the Curve (AUC) of the swelling response over time.
Table 1: Quantitative Analysis of Organoid Swelling in Response to this compound
| Treatment Group | Genotype | N (replicates) | Mean AUC of Swelling (Arbitrary Units) | Standard Deviation | % of Wild-Type Function |
| Vehicle (DMSO) | F508del/F508del | 3 | 150 | 25 | 5% |
| This compound (1 µM) | F508del/F508del | 3 | 800 | 75 | 27% |
| This compound (3 µM) | F508del/F508del | 3 | 1500 | 120 | 50% |
| This compound (10 µM) | F508del/F508del | 3 | 1800 | 150 | 60% |
| This compound (3 µM) + Potentiator VX-770 (1 µM) | F508del/F508del | 3 | 2500 | 200 | 83% |
| Wild-Type Control | Wild-Type | 3 | 3000 | 250 | 100% |
Table 2: Summary of Experimental Conditions for Forskolin-Induced Swelling Assay
| Parameter | Condition |
| Organoid Type | Human Intestinal or Airway Organoids |
| Seeding Density | 50-100 organoids per well |
| Plate Format | 96-well plate |
| This compound Incubation Time | 24 hours |
| Forskolin Concentration | 5-10 µM |
| Assay Duration | 1-8 hours |
| Imaging Frequency | Every 15-20 minutes |
| Quantification Method | Automated image analysis of organoid area |
Experimental Protocols
Culture of Human Intestinal Organoids from Rectal Biopsies
This protocol describes the establishment and maintenance of human intestinal organoid cultures from rectal biopsies of CF patients.
Materials:
-
Rectal biopsy tissue
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Matrigel®
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium containing EGF, Noggin, R-spondin1, Wnt-3A
-
Antibiotics (Penicillin-Streptomycin)
-
Rock inhibitor (e.g., Y-27632)
Procedure:
-
Wash the biopsy tissue with cold chelation buffer.
-
Incubate the tissue in chelation buffer for 30-60 minutes on ice to release the intestinal crypts.
-
Vigorously shake the tube to further release the crypts and collect the supernatant containing the crypts.
-
Centrifuge the supernatant to pellet the crypts.
-
Resuspend the crypt pellet in a small volume of Matrigel®.
-
Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel® to solidify at 37°C for 10-15 minutes.
-
Overlay the Matrigel® domes with complete organoid growth medium supplemented with antibiotics and a Rock inhibitor (for the first 2-3 days).
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.
Forskolin-Induced Swelling (FIS) Assay to a Assess this compound Efficacy
This assay measures the ability of "this compound" to restore CFTR-dependent fluid transport into the organoid lumen.
Materials:
-
Mature intestinal or airway organoids cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Forskolin stock solution (in DMSO)
-
CFTR potentiator (e.g., VX-770) stock solution (optional, in DMSO)
-
Live-cell imaging dye (e.g., Calcein AM)
-
Assay buffer (e.g., KBR buffer) or culture medium
-
Automated live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Corrector Pre-treatment:
-
One day prior to the assay, treat the organoids with the desired concentrations of "this compound" or vehicle (DMSO) in fresh culture medium.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Assay Preparation:
-
On the day of the assay, stain the organoids with a live-cell dye like Calcein AM for 30-60 minutes to visualize the organoids.
-
Wash the organoids with pre-warmed assay buffer or culture medium.
-
-
Forskolin Stimulation and Imaging:
-
Add assay buffer or medium containing forskolin (final concentration 5-10 µM) to the wells. For combination treatments, add the CFTR potentiator simultaneously with forskolin.
-
Immediately begin live-cell imaging using an automated microscope.
-
Capture brightfield or fluorescence images of each well every 15-20 minutes for a duration of 1 to 8 hours.
-
-
Data Analysis:
-
Use image analysis software to automatically segment and measure the cross-sectional area of the organoids at each time point.
-
Calculate the change in organoid area over time relative to the initial time point (t=0).
-
Quantify the swelling response by calculating the Area Under the Curve (AUC) for each condition.
-
Mandatory Visualizations
References
- 1. Organoid Technology and Its Role for Theratyping Applications in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
Application Notes: Forskolin-Induced Swelling Assay for CFTR Corrector 4 Efficacy in Organoids
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Potency of CFTR Corrector 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the potency of "CFTR corrector 4," a highly potent and orally active small molecule designed to rescue the trafficking of misfolded Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The protocols outlined below are essential for researchers in cystic fibrosis drug discovery and development to quantitatively evaluate the efficacy of this and similar corrector compounds.
Introduction to this compound
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, preventing it from reaching the cell membrane to perform its function.[1] CFTR correctors are therapeutic agents that aim to overcome this trafficking defect.[2]
This compound (also referred to as Compound 13) is an active (R,R)-form enantiomer that has demonstrated high potency and efficacy in preclinical studies.[3] It functions by increasing the levels of functional CFTR protein at the cell surface, thereby offering a potential treatment for cystic fibrosis.[3][4]
Quantitative Data Summary
The potency of this compound has been evaluated using various biochemical and functional assays. The following table summarizes the key quantitative data from these assessments.
| Assay | Cell Type | Parameter | Value |
| Human Bronchial Epithelial-Trans-Epithelial Current Clamp (HBE-TECC) | Human Bronchial Epithelial (HBE) cells | EC₅₀ | 0.028 µM (28 nM) |
| Cell Surface Expression (CSE-HRP) Assay | Human Bronchial Epithelial (HBE) cells | EC₅₀ | 130 nM |
Data sourced from MedchemExpress.
Key Biochemical Assays and Protocols
Two primary types of assays are crucial for determining the potency of CFTR correctors: those that measure the correction of the protein trafficking defect and those that measure the restored function of the CFTR channel at the cell surface.
CFTR Trafficking and Localization Assays
These assays quantify the amount of CFTR protein that successfully traffics to the plasma membrane after treatment with a corrector.
This method quantifies the density of CFTR protein at the cell surface.
Materials:
-
CFBE41o- cells expressing F508del-CFTR with an extracellular epitope tag (e.g., HA)
-
24-well plates
-
This compound
-
Primary antibody against the extracellular tag (e.g., anti-HA)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex® Red)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer
Procedure:
-
Cell Seeding: Seed CFBE41o- cells expressing tagged F508del-CFTR onto 24-well plates and culture for at least 24 hours.
-
Corrector Incubation: Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 24-48 hours at 37°C to allow for protein correction and trafficking.
-
Antibody Incubation:
-
Wash the cells with ice-cold PBS.
-
Incubate with the primary anti-HA antibody in a suitable blocking buffer for 1 hour at 4°C.
-
Wash three times with ice-cold PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.
-
-
Detection:
-
Wash the cells thoroughly with ice-cold PBS.
-
Add the HRP substrate and incubate until color development.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Normalization:
-
Lyse the cells in a separate set of wells with RIPA buffer and determine the total protein concentration using a BCA assay.
-
Normalize the fluorescence/absorbance signal to the total protein concentration.
-
Express the cell surface density as a percentage of a positive control (e.g., wild-type CFTR).
-
CFTR Functional Assays
These assays measure the ion channel activity of the rescued CFTR protein at the plasma membrane.
The Ussing chamber is considered a gold standard for assessing CFTR function in polarized epithelial monolayers. It measures the transepithelial ion transport by quantifying the short-circuit current (Isc).
Materials:
-
Polarized epithelial cells (e.g., CFBE41o-) grown on permeable supports (e.g., Transwells)
-
Ussing chamber system with electrodes
-
Ringer's solution
-
This compound
-
Pharmacological agents: Amiloride, Forskolin, and a CFTR-specific inhibitor (e.g., CFTRinh-172)
-
Gas mixture: 95% O₂ / 5% CO₂
Procedure:
-
Cell Culture and Corrector Incubation:
-
Seed CFBE41o- cells on permeable supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Incubate the cell monolayers with this compound for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber system to 37°C.
-
Mount the permeable support with the cell monolayer between the two halves of the chamber.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
-
Electrophysiological Measurements:
-
Allow the system to equilibrate for 15-30 minutes and measure the baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin to both chambers to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR-specific inhibitor (CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.
-
Compare the ΔIsc between vehicle-treated and corrector-treated cells. A significant increase in the corrector-treated group indicates the successful rescue of CFTR function.
-
This is a higher-throughput alternative to the Ussing chamber assay that uses a fluorescent probe to measure changes in membrane potential upon CFTR activation.
Materials:
-
HEK293 or other suitable cells expressing F508del-CFTR
-
96- or 384-well plates
-
Fluorescent membrane potential probe
-
This compound
-
CFTR agonist (e.g., Forskolin)
-
Fluorescence plate reader (e.g., FlexStation)
Procedure:
-
Cell Seeding and Corrector Incubation:
-
Seed cells in 96- or 384-well plates.
-
Treat with this compound for 24-48 hours.
-
-
Assay Execution:
-
Load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Add a CFTR agonist (e.g., forskolin) to activate CFTR.
-
Monitor the change in fluorescence over time. Activation of CFTR leads to chloride efflux and membrane depolarization, which is detected as an increase in fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence change in response to the agonist.
-
Compare the response in corrector-treated wells to vehicle-treated wells.
-
Visualized Pathways and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: CFTR protein processing and the mechanism of this compound.
Caption: Experimental workflow for the Ussing chamber assay.
References
Application Notes and Protocols for Testing CFTR Corrector 4 Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a protein responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell surface to function as an ion channel.[2][3] CFTR correctors are a class of therapeutic compounds designed to rescue the trafficking of misfolded CFTR proteins, allowing them to reach the apical membrane and restore ion channel function. "CFTR corrector 4" (a hypothetical compound for the purpose of this document) represents a novel investigational molecule in this class.
These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of this compound. The described methods include both biochemical and functional assays to provide a comprehensive evaluation of the compound's activity.
Recommended Cell Culture Models
The selection of an appropriate cell model is critical for obtaining clinically relevant data. Both immortalized cell lines and primary human cells are valuable tools in the study of CFTR correctors.
-
Fischer Rat Thyroid (FRT) Cells: These cells are a widely used "workhorse" for CFTR research and drug discovery due to their robust growth and suitability for high-throughput screening. They are typically engineered to express mutant forms of human CFTR, such as F508del.
-
Human Bronchial Epithelial (HBE) Cells: Primary HBE cells, collected from explanted lungs, are considered the "gold standard" for evaluating CFTR function in a context that is highly representative of the CF lung. When cultured at an air-liquid interface (ALI), they form a pseudostratified epithelium that closely mimics the in vivo airway. Gene-edited immortalized HBE cell lines are also available.
-
Human Nasal Epithelial (HNE) Cells: HNE cells can be collected via nasal brushing, offering a less invasive method for obtaining primary respiratory epithelial cells. They form a pseudostratified epithelium under ALI culture conditions and have been shown to respond to CFTR modulators in a manner similar to HBE cells.
-
Human Intestinal Organoids: Derived from rectal biopsies of CF patients, these 3D structures have emerged as a powerful in vitro model. They allow for the assessment of CFTR function through assays like the forskolin-induced swelling (FIS) assay, providing a patient-specific readout of drug efficacy.
Biochemical Assessment of CFTR Correction
Western Blotting for CFTR Maturation
The maturation state of the CFTR protein is a direct indicator of its successful trafficking through the Golgi apparatus. Immature, core-glycosylated CFTR (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is located at the plasma membrane. CFTR correctors promote the conversion of Band B to Band C.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., FRT or HBE cells expressing F508del-CFTR) and grow to confluence.
-
Incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (typically 20-50 µg) by heating in sample buffer.
-
Separate the proteins on a low-percentage (e.g., 6-7%) polyacrylamide gel to resolve the high molecular weight CFTR protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. A combination of monoclonal antibodies targeting different epitopes can enhance signal detection.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation:
Table 1: Effect of this compound on CFTR Maturation
| Treatment Group | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / (Band B + C) Ratio |
| Vehicle (DMSO) | 1.00 | 0.15 | 0.13 |
| Corrector 4 (1 µM) | 0.85 | 0.45 | 0.35 |
| Corrector 4 (5 µM) | 0.60 | 0.95 | 0.61 |
| Corrector 4 (10 µM) | 0.40 | 1.20 | 0.75 |
| Positive Control (e.g., VX-809) | 0.55 | 0.90 | 0.62 |
Data are representative and should be determined experimentally.
Functional Assessment of CFTR Correction
Functional assays are crucial for confirming that the corrected CFTR protein is active at the cell surface.
1. Iodide Efflux/Influx Assay
This assay measures CFTR-mediated ion transport by monitoring the movement of iodide ions across the cell membrane. A common method utilizes a halide-sensitive yellow fluorescent protein (YFP) where the influx of iodide quenches the fluorescence.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing F508del-CFTR and a halide-sensitive YFP in 96- or 384-well plates.
-
Incubate with this compound or vehicle for 24 hours to allow for CFTR correction.
-
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer.
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Inject an iodide-containing buffer to initiate the assay.
-
Continue to record fluorescence over time as iodide enters the cells through active CFTR channels, quenching the YFP signal.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.
-
Calculate the initial slope of the fluorescence decay for each well.
-
Compare the rates of corrector-treated wells to vehicle-treated controls.
-
Data Presentation:
Table 2: Functional Rescue of F508del-CFTR by Corrector 4 (Iodide Influx Assay)
| Treatment Group | Initial Rate of Fluorescence Quenching (RFU/sec) | % of Wild-Type CFTR Activity |
| Vehicle (DMSO) | 0.5 | 3% |
| Corrector 4 (1 µM) | 4.2 | 25% |
| Corrector 4 (5 µM) | 8.5 | 51% |
| Corrector 4 (10 µM) | 11.0 | 66% |
| Positive Control (e.g., VX-809) | 8.8 | 53% |
| Wild-Type CFTR | 16.7 | 100% |
Data are representative and should be determined experimentally.
2. Ussing Chamber Electrophysiology
The Ussing chamber is a key tool for measuring ion transport across a polarized epithelial monolayer. It allows for the quantification of short-circuit current (Isc), which is a direct measure of net ion movement.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture HBE or HNE cells on permeable supports until a tight monolayer is formed (transepithelial electrical resistance, TEER > 300 Ω·cm²).
-
Incubate the cell monolayers with this compound for 24-48 hours.
-
-
Ussing Chamber Measurement:
-
Mount the permeable support containing the cell monolayer in the Ussing chamber apparatus.
-
Fill both apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and measure the baseline Isc.
-
-
Pharmacological Profile:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin (and often IBMX) to stimulate CFTR-mediated chloride secretion.
-
A CFTR potentiator (e.g., VX-770) can be added to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
The magnitude of the forskolin-stimulated, CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
-
Data Presentation:
Table 3: Ussing Chamber Analysis of Corrector 4 Activity in Primary HBE Cells
| Treatment Group | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 25.1 | 5.2 | 4.8 |
| Corrector 4 (1 µM) | 24.8 | 18.5 | 17.9 |
| Corrector 4 (5 µM) | 26.0 | 35.7 | 34.5 |
| Corrector 4 (10 µM) | 25.5 | 48.2 | 46.8 |
| Positive Control (e.g., VX-809) | 25.3 | 33.1 | 32.0 |
Data are representative and should be determined experimentally.
Visualization of Key Pathways and Workflows
Caption: CFTR channel activation pathway via forskolin stimulation.
References
Application Notes and Protocols for In Vitro Delivery of CFTR Corrector 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFTR corrector 4, also known as ABBV-2222 or GLPG2222, is a potent, orally bioavailable C1-type corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] It is designed to address the trafficking defect of the most common CF-causing mutation, F508del, by promoting the correct folding of the protein and increasing its expression at the cell surface.[2] These application notes provide detailed protocols for the in vitro delivery of this compound in various cell-based assays to evaluate its efficacy.
This compound has demonstrated significant improvements in potency and efficacy in in vitro studies compared to earlier generation correctors like lumacaftor and tezacaftor.[3] It is often used in combination with other CFTR modulators, such as C2 correctors and potentiators, to achieve maximal restoration of CFTR function.[4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data for this compound in key in vitro assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Surface Expression (CSE-HRP) | CFBE41o- F508del CFTR-HRP | EC50 | 27 nM | |
| Human Bronchial Epithelial - Trans-Epithelial Current Clamp (HBE-TECC) | Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del) | EC50 | <10 nM | |
| HBE-TECC | CFBE-DG3 cells | EC50 | 20.8 ± 2.7 nM | |
| Forskolin-Induced Swelling (FIS) | Intestinal Organoids (F508del/F508del) | Concentration Used | 0.15 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10 mM in DMSO. For example, for a compound with a molecular weight of 559.46 g/mol , dissolve 5.6 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Surface Expression (CSE-HRP) Assay
This assay quantifies the amount of F508del-CFTR that has trafficked to the cell surface following treatment with a corrector. It utilizes a CFBE41o- cell line stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP) in an extracellular loop.
Materials:
-
CFBE41o- cells stably expressing F508del CFTR-HRP
-
384-well white, clear-bottom plates
-
Cell culture medium
-
Doxycycline
-
This compound stock solution
-
Luminescence-based HRP substrate
Protocol:
-
Seed CFBE41o- F508del CFTR-HRP cells in 384-well plates at a density of 4,000 cells per well.
-
Induce the expression of the F508del CFTR-HRP construct by adding doxycycline to the culture medium at a final concentration of 0.5 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range for a dose-response curve would be from low nanomolar to high micromolar (e.g., 0.1 nM to 20 µM).
-
Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., another known CFTR corrector).
-
Incubate the plates for 18-24 hours at 33°C.
-
After incubation, wash the cells to remove the compound.
-
Measure the HRP activity on the cell surface using a luminescence-based substrate according to the manufacturer's instructions.
-
Analyze the data by plotting the luminescence signal against the concentration of this compound to determine the EC50 value.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard method to measure ion transport across epithelial monolayers. It provides a functional readout of CFTR channel activity. This protocol is for primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.
Materials:
-
Primary HBE cells from CF patients (F508del/F508del) cultured on permeable supports
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
This compound stock solution
-
Forskolin
-
CFTR potentiator (e.g., GLPG1837 or VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride
Protocol:
-
Treat the HBE cell monolayers with this compound at the desired concentrations (e.g., for a single point assay, 0.15 µM) for 24 hours prior to the assay. Include a vehicle control (DMSO).
-
Mount the permeable supports in the Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once the current has stabilized, stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral chamber (and apical, if preferred).
-
Acutely add a CFTR potentiator to the apical chamber to maximize channel opening.
-
After the stimulated current reaches a plateau, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.
-
The change in Isc following forskolin and potentiator addition, which is inhibited by the CFTR inhibitor, represents the corrected CFTR function.
Western Blot for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus. The mature, complex-glycosylated form (Band C) is distinguished from the immature, core-glycosylated form (Band B).
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (3-8% Tris-Acetate or similar)
-
PVDF membrane
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed CFBE41o- cells and treat with this compound for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Denature equal amounts of protein from each sample by heating in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities for the immature (Band B) and mature (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates successful correction of the F508del-CFTR trafficking defect.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional measure of CFTR activity in a 3D cell culture model derived from patient tissue.
Materials:
-
Human intestinal organoids derived from CF patients
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound stock solution
-
Forskolin
-
Calcein green stain (optional, for imaging)
Protocol:
-
Plate the intestinal organoids in a basement membrane matrix.
-
Add this compound to the culture medium at the desired concentration (e.g., 0.15 µM or 1 µM) and incubate for 24 hours.
-
To initiate the assay, replace the medium with fresh medium containing forskolin (e.g., 5 µM). A CFTR potentiator can also be added at this step.
-
Image the organoids at time 0 and at regular intervals for 1-2 hours.
-
Quantify the change in the cross-sectional area of the organoids over time. An increase in organoid swelling indicates functional CFTR-mediated fluid secretion into the lumen.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Mechanism of action of this compound on F508del-CFTR processing.
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring CFTR Maturation with "CFTR corrector 4" using Glycosylation Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently degraded, failing to reach the plasma membrane to function as a chloride channel. CFTR modulators, particularly correctors, are a class of drugs that aim to rescue the trafficking of mutant CFTR to the cell surface.
This document provides detailed application notes and protocols for measuring the maturation of the CFTR protein using "CFTR corrector 4" (also known as Corr-4a) by analyzing its glycosylation status. As the CFTR protein matures and transits from the ER to the Golgi apparatus, its N-linked oligosaccharides are modified from a high-mannose, core-glycosylated form (Band B, ~150 kDa) to a complex, fully glycosylated form (Band C, ~170 kDa).[1] The ratio of Band C to the total CFTR protein (Band B + Band C) is a quantitative measure of CFTR maturation.
"this compound" is a small molecule that has been shown to directly interact with the F508del-CFTR protein, promoting its proper folding and subsequent trafficking from the ER.[2][3] This results in an increased amount of the mature, complex-glycosylated Band C form of CFTR at the cell surface.
Data Presentation
The following tables summarize the quantitative effects of "this compound" (Corr-4a) and other relevant correctors on F508del-CFTR maturation and function.
Table 1: Effect of CFTR Correctors on F508del-CFTR Maturation
This table presents the ratio of the mature, complex-glycosylated CFTR (Band C) to the total CFTR protein (Band B + Band C) following treatment with various correctors in human embryonic kidney 293 (HEK-t) cells transiently expressing F508del-CFTR.
| Treatment (Concentration) | C/(C+B) Band Ratio (Mean ± SEM) |
| DMSO (Vehicle Control) | 0.05 ± 0.01 |
| Corr-4a (10 µM) | 0.20 ± 0.03 |
| VX-809 (Lumacaftor) (5 µM) | 0.45 ± 0.05 |
| VX-661 (Tezacaftor) (5 µM) | 0.35 ± 0.04 |
| VX-325 (5 µM) | 0.25 ± 0.03 |
Data adapted from Ros et al., International Journal of Molecular Sciences, 2021.[4]
Table 2: Potency of "this compound" in Functional and Expression Assays
This table provides the half-maximal effective concentration (EC50) values for "this compound" in different cell-based assays.
| Assay | Cell Line | EC50 |
| Human Bronchial Epithelial-Trans-Epithelial Current Clamp (HBE-TECC) | Human Bronchial Epithelial (HBE) cells | 0.028 µM |
| Cell Surface Expression (CSE-HRP) | Human Bronchial Epithelial (HBE) cells | 0.130 µM |
Data from MedchemExpress product information for this compound.[5]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of human bronchial epithelial (HBE) cells expressing F508del-CFTR and their treatment with "this compound".
Materials:
-
HBE cells expressing F508del-CFTR
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
"this compound" (Corr-4a) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
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6-well cell culture plates
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Humidified incubator (37°C, 5% CO2)
Procedure:
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Seed HBE cells expressing F508del-CFTR in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Incubate the cells for 24 hours in a humidified incubator.
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Prepare working solutions of "this compound" by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of "this compound" or the vehicle control.
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Incubate the cells for 24-48 hours.
Protocol 2: Western Blotting for CFTR Glycosylation Analysis
This protocol details the procedure for analyzing the glycosylation status of CFTR by western blotting.
Materials:
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Treated HBE cells from Protocol 1
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RIPA lysis buffer supplemented with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels (6% acrylamide)
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary anti-CFTR antibody (e.g., clone 596)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) detection reagent
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Chemiluminescence imaging system
Procedure:
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Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein (e.g., 50 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 6% acrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an ECL detection system.
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Quantify the intensity of Band B and Band C using densitometry software and calculate the C/(B+C) ratio.
Protocol 3: Endoglycosidase H (Endo H) Digestion
This protocol is used to confirm the identity of the core-glycosylated (Band B) form of CFTR, which is sensitive to Endo H digestion.
Materials:
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Cell lysates from Protocol 2
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Endoglycosidase H (Endo H) and reaction buffer (e.g., from NEB)
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Denaturing buffer (e.g., 10X Glycoprotein Denaturing Buffer)
Procedure:
-
To 20 µg of cell lysate, add 2 µL of 10X Glycoprotein Denaturing Buffer and bring the total volume to 20 µL with water.
-
Denature the protein by heating at 100°C for 10 minutes.
-
Add 2 µL of 10X GlycoBuffer and 1-2 µL of Endo H to the denatured lysate.
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Incubate the reaction at 37°C for 1-4 hours.
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Stop the reaction by adding Laemmli sample buffer and analyze by western blotting as described in Protocol 2. The Endo H-sensitive Band B will show a downward shift in molecular weight.
Mandatory Visualizations
Caption: CFTR Maturation and Corrector Action Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds that correct F508del-CFTR trafficking can also correct other protein trafficking diseases: an in vitro study using cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing "CFTR corrector 4" concentration and incubation time for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CFTR corrector 4" (corr-4a) and similar class IV correctors. Our aim is to help you optimize experimental conditions, specifically concentration and incubation time, to achieve reliable and reproducible results in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (corr-4a) and what is its mechanism of action?
This compound (corr-4a) is a small molecule belonging to the class IV CFTR correctors.[1] Its primary mechanism of action is to improve the processing and trafficking of mutant CFTR protein, particularly the F508del mutation, from the endoplasmic reticulum (ER) to the plasma membrane.[1][2] It achieves this by stabilizing the immature, core-glycosylated form of the CFTR protein (Band B), thereby facilitating its maturation into the complex-glycosylated form (Band C) that can be transported to the cell surface.[1][3]
Q2: What is a typical starting concentration range for this compound (corr-4a) in cell-based assays?
A common starting concentration for corr-4a in various cell lines, such as Fischer Rat Thyroid (FRT) and human bronchial epithelial (HBE) cells, is in the low micromolar range. Based on published studies, a concentration range of 1 µM to 10 µM is a good starting point for optimization. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: What is the recommended incubation time for this compound (corr-4a)?
For most in vitro correction assays, an incubation period of 12 to 24 hours is recommended to allow for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface. Some studies have extended the incubation up to 48 hours. A time-course experiment (e.g., 12, 24, 36, and 48 hours) is advisable to determine the optimal incubation time for your specific cell model and assay.
Q4: Should this compound (corr-4a) be used alone or in combination with other modulators?
While corr-4a can demonstrate some correction as a single agent, its efficacy is often enhanced when used in combination with other CFTR modulators. For functional assays, it is common to use corr-4a in conjunction with a potentiator, such as ivacaftor (VX-770) or genistein, which increases the channel opening probability of the corrected CFTR protein at the cell surface. Combination with other classes of correctors that target different structural defects of the CFTR protein can also lead to synergistic effects.
Q5: How should I prepare and store a stock solution of this compound (corr-4a)?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you may need to warm the solution gently (e.g., at 37°C) and/or use an ultrasonic bath. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No CFTR Correction (based on Western Blot) | Suboptimal corr-4a concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period. | |
| Cell line not responsive. | Ensure the cell line expresses the specific CFTR mutation of interest. Consider using a different cell model, such as primary human bronchial epithelial (HBE) cells. | |
| Poor antibody quality for Western Blot. | Validate your anti-CFTR antibody to ensure it can detect both Band B and Band C forms of the protein. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or flasks. |
| Inherent biological variability. | Increase the number of biological replicates. If using primary cells, consider pooling cells from multiple donors. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions, including vehicle controls. | |
| No Functional Rescue (e.g., in Ussing Chamber or YFP assay) | Insufficient number of corrected channels at the cell surface. | Try co-treatment with another class of corrector to enhance trafficking. |
| Corrected channels are not active. | Acutely add a CFTR potentiator (e.g., ivacaftor, genistein) during the functional assay to activate the corrected channels. | |
| Inactive forskolin or other activators. | Use a fresh, validated stock of forskolin or other cAMP agonists to stimulate CFTR activity. |
Data Summary Tables
Table 1: Recommended Concentration and Incubation Times for this compound (corr-4a) in Different Cell Lines
| Cell Line | CFTR Mutation | Concentration Range | Incubation Time | Reference Assay |
| FRT | F508del | 5 - 10 µM | 24 hours | YFP-Halide Influx Assay |
| CFBE41o- | F508del | 10 µM | 6 - 12 hours | Ussing Chamber, Western Blot |
| Baby Hamster Kidney (BHK) | F508del | 3 - 10 µM | 24 hours | Cell Surface ELISA, Western Blot |
| Primary HBE | F508del | 10 µM | 24 hours | YFP-Halide Influx Assay |
Table 2: Summary of In Vitro Assays for Evaluating CFTR Corrector Efficacy
| Assay | Purpose | Principle | Typical Throughput |
| Western Blotting | Assess CFTR protein maturation. | Detects the shift from immature (Band B) to mature (Band C) CFTR. | Low |
| Ussing Chamber Assay | Measure chloride ion transport. | Electrophysiological measurement of short-circuit current (Isc) across a polarized epithelial monolayer. | Low |
| YFP-Halide Influx Assay | Measure CFTR channel function. | Fluorescence-based assay where iodide influx quenches YFP fluorescence. | High |
| Cell Surface ELISA | Quantify cell surface CFTR. | Measures the amount of CFTR protein present at the plasma membrane. | Medium |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
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Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and allow them to reach desired confluency. Treat cells with varying concentrations of this compound (or vehicle control) for the desired incubation time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with a primary anti-CFTR antibody overnight at 4°C. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the ratio of Band C to Band B.
Protocol 2: Ussing Chamber Assay for CFTR Function
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Cell Culture: Grow human airway epithelial cells on permeable supports until a polarized, high-resistance monolayer is formed.
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Corrector Treatment: Treat the cells with this compound for the optimized time (e.g., 24 hours).
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Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber.
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Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV. Add amiloride to the apical side to block sodium channels.
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CFTR Activation: Add a CFTR agonist, such as forskolin, to the basolateral side to activate CFTR. A potentiator (e.g., ivacaftor) can be added to enhance the signal.
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Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
Visualizations
Caption: Mechanism of action of this compound on F508del-CFTR processing.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Troubleshooting logic for optimizing CFTR corrector experiments.
References
Technical Support Center: Navigating Cell Viability Challenges with CFTR Corrector 4 (VX-661/Tezacaftor)
Welcome to the technical support center for CFTR Corrector 4 (Tezacaftor/VX-661). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell viability issues that may be encountered during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues related to cell viability and experimental variability when using VX-661.
Issue 1: High Cell Toxicity or Death
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Potential Cause: The concentration of VX-661 may be too high. While generally well-tolerated in clinical settings, in vitro applications can reveal dose-dependent cytotoxicity that is cell-type specific.[1] High concentrations of some CFTR modulators can lead to reduced cell viability, apoptosis, or necrosis.[1][2]
-
Recommended Solution:
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Perform a Dose-Response Experiment: It is crucial to determine the optimal, non-toxic concentration of VX-661 for your specific cell line. We recommend performing a cell viability assay, such as MTT or Trypan Blue exclusion, to establish the 50% cytotoxic concentration (CC50).[1]
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Optimize Concentration: Start with a range of concentrations (e.g., 0.1 µM to 10 µM) to identify the maximum concentration that does not significantly impact cell viability while still achieving the desired CFTR correction.[2] A decrease in CFTR correction at higher concentrations can be indicative of cytotoxicity.
-
Check for Contamination: Regularly inspect cell cultures for any signs of bacterial or fungal contamination, which can independently cause cell death. Employ sterile techniques and consider using antibiotic/antimycotic agents in your culture medium if necessary.
-
Issue 2: Inconsistent or Low CFTR Correction Efficacy
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Potential Cause: The efficacy of VX-661 can be influenced by several experimental factors.
-
Recommended Solutions:
-
Suboptimal Concentration or Incubation Time: Ensure you are using an optimized concentration of VX-661 as determined by your dose-response experiments. Most protocols recommend a 24-hour incubation period to allow for sufficient correction of the CFTR protein; however, a time-course experiment (e.g., 12, 24, 48 hours) may be necessary to optimize the incubation time for your specific cell model.
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Inappropriate Cell Model: The effectiveness of CFTR correctors can be cell-type dependent. Confirm that the cell line you are using (e.g., CFBE41o-, HEK293, primary human bronchial epithelial cells) is appropriate for studying the specific CFTR mutation of interest.
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Issues with VX-661 Stock Solution: Verify the proper preparation and storage of your VX-661 stock solution. It is advisable to prepare fresh dilutions for each experiment to ensure compound integrity.
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Use in Combination with a Potentiator: For optimal functional correction of F508del-CFTR, VX-661 should be used in combination with a CFTR potentiator, such as Ivacaftor (VX-770).
-
Issue 3: Unexpected Changes in Intracellular Signaling Pathways
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Potential Cause: VX-661 has known off-target effects, primarily the mobilization of intracellular calcium. This is thought to occur through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to an increase in cytosolic calcium levels. This effect is independent of CFTR expression.
-
Recommended Solution:
-
Calcium Signaling Assessment: If your experimental system is sensitive to changes in calcium homeostasis, you may observe downstream effects. To investigate this, you can perform intracellular calcium measurements using fluorescent indicators.
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Consider Drug-Drug Interactions: VX-661 is a substrate of the cytochrome P450 enzyme CYP3A. Co-administration with strong CYP3A inhibitors can increase its plasma concentration, potentially exacerbating off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity profile of VX-661 in vitro?
A1: While generally well-tolerated in clinical trials, in vitro experiments have shown that VX-661 can exhibit dose-dependent cytotoxicity. This is cell-type specific. For example, the toxic dose 50 (TD50) has been reported to be 27.15 ± 17.88 μM in HEK-t cells, 11.09 ± 3.22 μM in FRT cells, and 7.51 ± 2.22 μM in CFBE41O- cells, as determined by the Trypan blue exclusion test after 24 hours of incubation. It is essential to determine the CC50 for your specific cell line.
Q2: I am observing signs of apoptosis in my cell cultures after VX-661 treatment. What could be the mechanism?
A2: The observed apoptosis could be linked to the off-target effect of VX-661 on intracellular calcium levels. Inhibition of the SERCA pump by VX-661 leads to an increase in cytosolic calcium. Sustained high levels of intracellular calcium can trigger the mitochondrial apoptosis pathway.
Q3: Why am I not seeing the expected level of CFTR correction in my primary human bronchial epithelial (HBE) cells?
A3: The efficacy of VX-661 in primary cell models can be variable. Factors such as the baseline expression level of F508del-CFTR, the differentiation state of the cells, and specific culture conditions can all play a role. For optimal results in primary HBE cells, it is crucial to use VX-661 in combination with a potentiator like Ivacaftor and ensure the cells are well-differentiated.
Q4: Can I use VX-661 as a single agent?
A4: While VX-661 as a corrector helps the F508del-CFTR protein traffic to the cell surface, its function is most effective when combined with a potentiator, which increases the channel's open probability. Therefore, a combination therapy approach is generally recommended for maximal functional rescue.
Data Presentation
Table 1: Cytotoxicity (TD50) of VX-661 in Various Cell Lines
| Cell Line | TD50 (μM) | Assay Method | Incubation Time |
| HEK-t | 27.15 ± 17.88 | Trypan Blue Exclusion | 24 hours |
| FRT | 11.09 ± 3.22 | Trypan Blue Exclusion | 24 hours |
| CFBE41O- | 7.51 ± 2.22 | Trypan Blue Exclusion | 24 hours |
Data sourced from a study by G. Savio et al. (2023).
Mandatory Visualizations
Troubleshooting workflow for VX-661 experiments.
References
Improving the solubility and stability of "CFTR corrector 4" in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of "CFTR corrector 4" in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, orally active small molecule designed to correct the misfolding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.[1] The F508del mutation leads to the retention of the CFTR protein in the endoplasmic reticulum (ER) and its subsequent degradation.[2][3] this compound acts as a pharmacological chaperone, aiding in the proper folding of the mutant CFTR protein, allowing it to escape ER-associated degradation and traffic to the cell membrane to function as a chloride channel.[4]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: this compound is a highly lipophilic compound with a high molecular weight and a high HPLC Log D value.[3] This inherent hydrophobicity can lead to challenges with solubility in aqueous solutions like cell culture media. Its primary recommended solvent is Dimethyl Sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Below are the recommended storage conditions for both the powdered form and stock solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Data sourced from MedChemExpress and other suppliers.
Troubleshooting Guide: Solubility and Stability Issues
Issue 1: My this compound precipitates immediately upon addition to the cell culture medium.
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Question: I dissolved this compound in DMSO to make a concentrated stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
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Answer: This phenomenon, often called "crashing out," is common for highly hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the DMSO concentration is significantly diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High DMSO Concentration in Stock | Using a very high concentration stock solution necessitates a large dilution factor, increasing the likelihood of precipitation. | If possible, prepare a slightly less concentrated DMSO stock solution to reduce the dilution shock. |
Issue 2: The cell culture medium becomes cloudy or shows a precipitate after a few hours of incubation.
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Question: The medium looked clear initially after adding this compound, but after some time in the incubator, I see a precipitate. What could be the cause?
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Answer: Delayed precipitation can occur due to several factors related to the compound's stability and interactions within the complex environment of the cell culture medium over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in the aqueous, buffered environment of the culture medium at 37°C over extended periods. | Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with Media Components | The compound may interact with proteins (e.g., from fetal bovine serum), salts, or other components in the media, forming insoluble complexes. | Reduce the serum concentration if your cell line can tolerate it. Alternatively, consider using a serum-free medium for the duration of the treatment. There is a positive correlation between drug hydrophobicity and binding to serum albumin. |
| pH Shift in Media | Changes in the pH of the culture medium due to cell metabolism can alter the charge and solubility of the compound. | Ensure your incubator's CO2 levels are stable and that your culture medium is adequately buffered. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of the compound, pushing it beyond its solubility limit. | Use culture plates with low-evaporation lids and ensure proper humidification of the incubator. |
Issue 3: I'm observing cytotoxicity in my cell cultures, even at low concentrations of this compound.
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Question: My cells are showing signs of stress or death after treatment with this compound. Could the compound itself be toxic, or is it something else?
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Answer: While the compound may have some inherent cytotoxicity at high concentrations, the observed toxicity is often related to the solvent (DMSO) or the physical effects of compound precipitation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final DMSO Concentration | DMSO can be toxic to cells, with sensitivity varying between cell lines. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Compound Precipitation | Small, needle-like precipitates can be physically damaging to cells. | Follow the recommendations in "Issue 1" to prevent precipitation. If you suspect precipitation, visually inspect your cultures under a microscope. |
| Inherent Compound Toxicity | The compound itself may be cytotoxic at the concentrations being tested. | Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation when preparing a working solution of this compound for cell culture experiments.
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
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Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
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Create an Intermediate Dilution:
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Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
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To minimize the risk of precipitation, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) using 100% DMSO.
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Further dilute this intermediate DMSO stock into the pre-warmed culture medium to create a high-concentration working stock in media (e.g., 100 µM). Add the DMSO stock to the media dropwise while gently swirling.
-
-
Prepare the Final Working Solution:
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Add a small volume of the intermediate media stock to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., 1 µL of a 1 mM intermediate stock to 1 mL of medium for a 1 µM final concentration with 0.1% DMSO).
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Gently mix the final solution.
-
-
Final Check:
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Visually inspect the medium for any signs of precipitation before adding it to your cells.
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Protocol 2: Western Blotting for CFTR Maturation
This biochemical assay assesses the maturation of the CFTR protein, a key indicator of corrector efficacy.
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Cell Lysis:
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After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease inhibitors.
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Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
-
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Sample Preparation:
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Normalize the protein concentrations of all samples with lysis buffer.
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Add Laemmli sample buffer and heat the samples at 37°C for 30-45 minutes. Do not boil, as this can cause aggregation of CFTR.
-
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SDS-PAGE and Western Blotting:
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Separate the protein lysates (15-20 µg) on an 8% SDS-polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for CFTR (e.g., MM13-4) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL substrate.
-
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Data Analysis:
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The immature, core-glycosylated form of CFTR (Band B) runs at a lower molecular weight than the mature, complex-glycosylated form (Band C).
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Quantify the band intensities for Bands B and C. An increase in the Band C to Band B ratio in corrector-treated cells compared to the vehicle control indicates improved CFTR maturation.
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Protocol 3: Ussing Chamber Assay for CFTR Function
This electrophysiological technique provides a functional measure of CFTR-mediated chloride transport across an epithelial monolayer.
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Cell Culture:
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Plate epithelial cells (e.g., human bronchial epithelial cells) on permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
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Treat the cells with this compound or vehicle control for 24-48 hours.
-
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Ussing Chamber Setup:
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Mount the permeable supports in an Ussing chamber system equilibrated to 37°C with Ringer's solution bubbled with 95% O2 / 5% CO2.
-
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Measurement of Short-Circuit Current (Isc):
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Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
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Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
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Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to stimulate CFTR-mediated chloride secretion.
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Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
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Data Analysis:
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Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
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Protocol 4: Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions from cells.
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Cell Preparation and Iodide Loading:
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Plate cells in a 96-well plate and grow to confluence.
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Treat the cells with this compound or vehicle control for 24 hours.
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Wash the cells with a chloride-free buffer.
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Load the cells with iodide by incubating them in a buffer containing sodium iodide.
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Efflux Measurement:
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Wash the cells with an iodide-free buffer to remove extracellular iodide.
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Add an iodide-free buffer containing a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated iodide efflux.
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Monitor the appearance of iodide in the extracellular medium over time using an iodide-selective electrode or a fluorescence-based iodide sensor.
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Data Analysis:
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The rate of iodide efflux is proportional to CFTR channel activity. Compare the rates between corrector-treated and vehicle-treated cells.
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Visualizations
Caption: CFTR protein processing pathway and the intervention point for this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
References
- 1. Vx-809, a CFTR Corrector, Acts through a General Mechanism of Protein Folding and on the Inflammatory Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 4. m.youtube.com [m.youtube.com]
Preventing degradation of "CFTR corrector 4" in experimental setups
Disclaimer: The term "CFTR corrector 4" is a general descriptor. This guide will use VX-809 (Lumacaftor), a well-characterized CFTR corrector, as a representative example to address common technical challenges. The principles and troubleshooting strategies discussed are broadly applicable to other corrector compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of CFTR corrector compounds in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound (VX-809)?
A1: The stability of this compound (VX-809) can be compromised by several factors, including prolonged exposure to light, elevated temperatures, and inappropriate solvent conditions. Like many small molecules, VX-809 is susceptible to photodegradation and can be unstable in aqueous solutions over long periods, especially at physiological temperatures.
Q2: How should I prepare and store stock solutions of this compound (VX-809)?
A2: For optimal stability, stock solutions of VX-809 should be prepared in a non-protic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions, which can then be aliquoted into smaller volumes for single-use to avoid repeated freeze-thaw cycles. These aliquots should be stored in light-protected vials at -20°C or -80°C.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q4: Can I pre-mix this compound (VX-809) in my cell culture medium for long-term experiments?
A4: It is not recommended to pre-mix VX-809 in large batches of cell culture medium for long-term use. The stability of the compound in aqueous media at 37°C can be limited. For chronic dosing experiments, it is best to add freshly diluted corrector to the medium at each feeding interval.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected CFTR correction | Degradation of Corrector Stock Solution: Repeated freeze-thaw cycles or improper storage has led to compound degradation. | Prepare fresh stock solutions of the CFTR corrector in DMSO. Aliquot into single-use volumes and store at -80°C, protected from light. |
| Degradation in Experimental Media: The corrector is unstable in the aqueous cell culture medium at 37°C over the course of the experiment. | For experiments longer than 24 hours, replenish the media with freshly diluted corrector every 24 hours. | |
| High variability between replicate experiments | Inconsistent Dosing: Inaccurate pipetting of viscous DMSO stock solutions. | Use a positive displacement pipette for accurate handling of small volumes of DMSO. Ensure thorough mixing after adding the corrector to the cell culture medium. |
| Photodegradation: Exposure of the compound to ambient light during preparation or incubation. | Minimize light exposure at all stages. Use amber-colored tubes for storage and preparation, and keep plates or flasks covered during incubation. | |
| Cell toxicity or unexpected off-target effects | High DMSO Concentration: The final concentration of the solvent in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.1% (v/v). Include a vehicle-only control to assess the impact of DMSO on your cells. |
| Compound Precipitation: The corrector has come out of solution after dilution into aqueous media. | Visually inspect the media for any signs of precipitation after adding the corrector. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent or reducing the final concentration. |
Stability and Degradation Data
The following table summarizes the stability of VX-809 under various storage conditions.
| Condition | Solvent | Temperature | Duration | Stability |
| Stock Solution | DMSO | -20°C | 6 months | Stable |
| Stock Solution | DMSO | 4°C | 1 week | Moderately Stable |
| Working Dilution | Cell Culture Media | 37°C | 24 hours | Gradual Degradation |
| Working Dilution | PBS | Room Temperature | >2 hours | Potential for Precipitation |
Key Experimental Protocols
Protocol 1: Preparation of VX-809 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the vial of powdered VX-809 to equilibrate to room temperature before opening.
-
Weigh out the desired amount of VX-809 powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution to create your final working concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately. Do not store diluted aqueous solutions.
-
Protocol 2: Western Blotting for CFTR Protein Correction
-
Cell Seeding and Treatment:
-
Seed human bronchial epithelial (HBE) cells homozygous for the F508del mutation at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with the desired concentration of VX-809 (or vehicle control) for 24-48 hours at 37°C. Replenish the media with fresh corrector every 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Image the blot and perform densitometry analysis, normalizing to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: F508del-CFTR processing pathway and the mechanism of action of VX-809.
Caption: Workflow for assessing CFTR corrector efficacy using Western blotting.
Technical Support Center: Troubleshooting Unexpected Western Blot Results for CFTR Correction
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CFTR correction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Western blot results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Western blotting of CFTR, with a focus on evaluating the efficacy of corrector compounds.
Q1: Why do I see two bands for CFTR? What are the "B-band" and "C-band"?
A1: The two bands you are observing represent different glycosylation states of the CFTR protein, which indicate its maturation and cellular localization.
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B-band (core-glycosylated): This is the immature, core-glycosylated form of CFTR located in the endoplasmic reticulum (ER). It has a lower molecular weight, typically around 130-160 kDa.[1][2][3]
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C-band (complex-glycosylated): This is the mature, fully glycosylated form of CFTR that has trafficked through the Golgi apparatus and is present at the plasma membrane.[3] Due to the additional complex glycosylation, it has a higher molecular weight, appearing as a broader band around 160-180 kDa.[4]
The presence and ratio of these bands are critical for assessing CFTR processing and the effectiveness of corrector treatments. For instance, the F508del mutation often results in a significant reduction of the C-band, indicating a trafficking defect.
Q2: My untreated F508del-CFTR sample shows a very faint or no C-band. Is this normal?
A2: Yes, this is an expected result. The F508del mutation causes misfolding of the CFTR protein, leading to its retention in the ER and subsequent degradation. Consequently, very little to no mature, complex-glycosylated C-band is observed in untreated cells expressing F508del-CFTR. The predominant band you should see is the immature B-band.
Q3: After treatment with a corrector compound, I don't see a significant increase in the C-band. What could be the reason?
A3: Several factors could contribute to the lack of a significant increase in the C-band after corrector treatment:
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Ineffective Corrector: The specific corrector you are using may have limited efficacy for the particular CFTR mutation or cell type you are studying.
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Suboptimal Corrector Concentration or Incubation Time: The concentration of the corrector or the duration of the treatment may not be optimal. It is advisable to perform a dose-response and time-course experiment to determine the ideal conditions. Corrector activity is typically assayed after at least a 12-hour incubation.
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Low Abundance of CFTR: CFTR is a low-abundance protein, which can make detection challenging. For samples with very low CFTR expression, such as those from native tissues, immunoprecipitation may be necessary to concentrate the protein before Western blotting.
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Issues with Western Blot Protocol: Problems with sample preparation, protein transfer, or antibody incubation can all lead to weak signals. Refer to the detailed experimental protocols below and the general Western blot troubleshooting guides for optimization.
Q4: I am seeing multiple bands other than the expected B and C bands. What are they?
A4: The presence of unexpected bands can be due to several reasons:
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Protein Degradation: CFTR is susceptible to proteolysis. The appearance of lower molecular weight bands could indicate degradation of the protein. Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice.
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Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. To check for this, run a control lane with your cell lysate but without the primary antibody. If bands still appear, the secondary antibody is likely the cause. Optimizing antibody concentrations and blocking conditions can help reduce non-specific binding.
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CFTR Fragments: It has been reported that CFTR can be cleaved into N- and C-terminal fragments, which may be detected by domain-specific antibodies.
Q5: The molecular weight of my CFTR bands seems to be different from what is reported in the literature. Why?
A5: The apparent molecular weight of CFTR can be influenced by several factors:
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Gel Percentage: The percentage of acrylamide in your gel will affect protein migration. Using a 6% or 7% polyacrylamide gel, or a 4-15% gradient gel, is recommended for resolving the high molecular weight CFTR protein.
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Post-translational Modifications: Besides glycosylation, other post-translational modifications can alter the protein's migration.
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Sample Preparation: Incomplete denaturation or reduction of the protein sample can lead to aberrant migration. It is important not to boil CFTR samples, as this can cause aggregation; instead, heating at 37°C for 10-15 minutes or 55°C for 15 minutes is recommended.
Data Presentation: Efficacy of CFTR Correctors
The following table summarizes quantitative data on the efficacy of various corrector compounds in increasing the mature (C-band) form of F508del-CFTR, as determined by Western blot analysis. The maturation efficiency is often expressed as the ratio of the C-band intensity to the total CFTR intensity (B-band + C-band).
| Corrector(s) | Cell Line | Mutation | Maturation Efficiency (C/(B+C) ratio) or % of WT | Reference |
| VX-809 (Lumacaftor) | HEK-t | F508del | Significant increase in C/(B+C) ratio | |
| VX-661 (Tezacaftor) | HEK-t | F508del | Significant increase in C/(B+C) ratio | |
| Corr-4a | HEK-t | F508del | Significant increase in C/(B+C) ratio | |
| VX-445 (Elexacaftor) | CFPAC-1 | F508del | Significant increase in total expression and maturation | |
| VX-661 + VX-445 | CFPAC-1 | F508del | Robust increase in total expression and maturation | |
| ELX/TEZ/IVA | Patient Rectal Biopsies | F508del homozygous or compound heterozygous | At least a twofold increase in total CFTR protein levels compared to baseline in 8 out of 12 patients. | |
| C1 + C2 + G418 | HEK293 | G542X | 4-8% of WT-CFTR band C | |
| C17 | Organoids | F508del, A455E, N1303K | Increased immature CFTR (B-band) levels for all mutants. Increased C-band for N1303K. |
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot results for CFTR.
Sample Preparation and Lysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common recipe includes 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
Add 2X Laemmli sample buffer to the desired amount of protein. Crucially, do not boil the samples. Instead, incubate at 37°C for 10-15 minutes or 55°C for 15 minutes to denature the proteins without causing aggregation.
Gel Electrophoresis
-
Load 20-50 µg of total protein per lane into a low percentage (6% or 7%) or a gradient (4-15%) SDS-polyacrylamide gel. Using precast gels can improve reproducibility.
-
Run the gel according to the manufacturer's instructions. For high molecular weight proteins like CFTR, a longer, slower run at a lower voltage may improve resolution.
Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Nitrocellulose has been reported to yield better results for CFTR.
-
A semi-dry transfer system can be efficient for CFTR, with transfer times as short as 7 minutes possible. For traditional wet tank transfer, an overnight transfer at a low constant current in a cold room is often recommended for high molecular weight proteins.
Antibody Incubation and Detection
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T or PBS-T).
-
Incubate the membrane with the primary antibody at the recommended dilution. A combination of multiple monoclonal antibodies targeting different epitopes of CFTR can enhance detection sensitivity and specificity. A typical starting dilution for primary antibodies is 1:1000, but this should be optimized. Incubation is often performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T or PBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, typically at a 1:10,000 dilution, for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Experimental Workflow for CFTR Corrector Screening
Caption: A typical experimental workflow for screening CFTR corrector compounds.
Troubleshooting Logic for Unexpected Western Blot Results
References
- 1. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 2. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recordings for CFTR Corrector-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using patch clamp electrophysiology to assess the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel after treatment with corrector compounds.
Disclaimer: The designation "CFTR corrector 4" does not correspond to a universally recognized standard nomenclature for a specific molecule. The guidance provided here is based on the established principles of action for well-characterized CFTR correctors, such as those in the class of Lumacaftor (VX-809) and Tezacaftor (VX-661). These correctors are designed to rescue the trafficking of the most common disease-causing CFTR mutant, F508del-CFTR, to the cell surface.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CFTR corrector like Lumacaftor (VX-809)?
A1: CFTR correctors are small molecules designed to rescue processing and trafficking defects of mutant CFTR protein, particularly the F508del mutation. This mutation leads to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation. Correctors bind to the misfolded protein, stabilizing it and allowing it to be properly processed and trafficked to the cell membrane, thereby increasing the number of functional CFTR channels at the cell surface.
Q2: How long should I incubate my cells with a CFTR corrector before starting patch clamp experiments?
A2: Optimal incubation time is critical for observing the maximal effect of a CFTR corrector. For many common cell lines (e.g., CHO, HEK293, or human bronchial epithelial cells) expressing F508del-CFTR, an incubation period of 16 to 24 hours with the corrector at 37°C is typically recommended to allow for synthesis, correction, and trafficking of the protein to the cell membrane. However, this can be cell-type dependent and may require optimization.
Q3: What concentration of the CFTR corrector should I use?
A3: The effective concentration of a CFTR corrector can vary. For Lumacaftor (VX-809), concentrations in the range of 1-10 µM are commonly used in in-vitro experiments. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell system and experimental conditions.
Q4: Can I use a CFTR potentiator in conjunction with a corrector in my patch clamp experiments?
A4: Yes, and it is often recommended. While correctors increase the number of CFTR channels at the cell surface, potentiators (like Ivacaftor/VX-770 or Genistein) are used to increase the channel's open probability (gating). The synergistic effect of a corrector and a potentiator will result in a larger macroscopic current, making it easier to measure and quantify CFTR function. The potentiator is typically added acutely during the patch clamp recording.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No discernible increase in CFTR current after corrector treatment. | 1. Ineffective Correction: The corrector may not be effective in your specific cell line or for the particular CFTR mutation being studied.2. Suboptimal Incubation: Incubation time or temperature may be insufficient for protein correction and trafficking.3. Incorrect Compound Concentration: The concentration of the corrector may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.4. Low CFTR Expression: The baseline expression level of the mutant CFTR in your cells may be too low. | 1. Verify Cell Line and Mutation: Confirm that the corrector is expected to work on the specific CFTR mutation in your cell line. Consider a positive control with a known responsive cell line.2. Optimize Incubation: Try a time course experiment (e.g., 12, 24, 36, 48 hours) and ensure a consistent 37°C incubation temperature.3. Perform Dose-Response: Test a range of corrector concentrations (e.g., 0.1 µM to 20 µM) to find the optimal dose.4. Use a High-Expression System: Consider using a cell line with a stably integrated and inducible expression system for your CFTR mutant. |
| High seal resistance is difficult to achieve or maintain. | 1. Cell Health: Corrector incubation may have affected cell membrane integrity or overall cell health.2. Pipette Issues: The patch pipette may be dirty or have an improper shape. | 1. Assess Cytotoxicity: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) at your working corrector concentration. If cytotoxic, reduce the concentration or incubation time.2. Optimize Pipette Fabrication: Use freshly pulled, fire-polished pipettes. Ensure your pipette solution is filtered and free of particulates. |
| Observed CFTR current is small and variable. | 1. Insufficient Channel Activation: The concentration of the activator cocktail (e.g., Forskolin, IBMX, Genistein) may not be sufficient.2. Channel Rundown: CFTR channels can "run down" or lose activity over time in excised-patch configurations.3. Low Number of Channels: Even with correction, the density of channels in the patched membrane area may be low. | 1. Optimize Activator Cocktail: Titrate the concentrations of your activators. Ensure stock solutions are fresh.2. Include ATP and PKA: For inside-out patch recordings, include ATP (1-5 mM) and the catalytic subunit of PKA in your pipette solution to maintain channel phosphorylation and prevent rundown.3. Use Whole-Cell Configuration: The whole-cell configuration samples a larger membrane area and averages the current from many channels, which can overcome variability from low channel density in single patches. |
| Unusual channel kinetics or conductance observed. | 1. Off-Target Effects: The corrector molecule may be interacting with other ion channels or cellular components.2. Incorrect Voltage Protocol: The voltage steps or ramps may not be appropriate for resolving CFTR currents. | 1. Perform Control Experiments: Test the corrector on untransfected or mock-transfected cells to identify any non-CFTR effects. Compare with a vehicle-only (e.g., DMSO) control.2. Verify Voltage Protocol: Use a standard voltage protocol for CFTR, such as stepping from a holding potential of -80 mV to potentials between -100 mV and +100 mV. A ramp protocol can also be used to determine the current-voltage relationship. |
Experimental Protocols
Cell Culture and Corrector Incubation
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Cell Seeding: Plate cells expressing the F508del-CFTR mutation on glass coverslips suitable for patch clamp recording at a density that will result in 50-70% confluency on the day of the experiment.
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Corrector Treatment: Approximately 16-24 hours before the experiment, replace the culture medium with fresh medium containing the desired concentration of the CFTR corrector (e.g., 3 µM Lumacaftor) or the vehicle control (e.g., 0.1% DMSO).
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Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the duration of the treatment.
Whole-Cell Patch Clamp Recording
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Solutions:
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Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
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Transfer a coverslip with treated cells to the recording chamber on the microscope and perfuse with the extracellular solution.
-
Fabricate a patch pipette from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -60 mV.
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Apply voltage steps from -100 mV to +100 mV in 20 mV increments.
-
-
CFTR Activation:
-
Perfuse the cell with a bath solution containing a CFTR activation cocktail (e.g., 10 µM Forskolin, 100 µM IBMX, and 10 µM Ivacaftor as a potentiator).
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Record the current-voltage relationship before and after activation to isolate the CFTR-dependent current.
-
Data Presentation
Table 1: Representative Effects of a CFTR Corrector (e.g., Lumacaftor) on F508del-CFTR Current Density
| Treatment Group | Mean Current Density (pA/pF) at +80 mV | Fold-Increase over Vehicle |
| Vehicle (DMSO) | 2.1 ± 0.4 | 1.0 |
| Corrector (3 µM) | 12.5 ± 1.8 | ~6.0 |
| Corrector (3 µM) + Potentiator (10 µM) | 45.3 ± 5.2 | ~21.6 |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
Visualizations
Caption: Workflow for assessing CFTR corrector efficacy using whole-cell patch clamp.
Caption: Signaling pathway for CFTR activation and mechanism of corrector action.
Technical Support Center: Overcoming Variability in Organoid Response to CFTR Correctors
Welcome to the technical support center for researchers utilizing organoid models to study the effects of CFTR correctors. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate and overcome experimental variability. While the term "CFTR corrector 4" is used as a placeholder, the principles and guidance provided here are broadly applicable to various CFTR corrector molecules, such as Lumacaftor (VX-809) and Tezacaftor (VX-661).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a CFTR corrector?
A1: CFTR correctors are small molecules designed to address trafficking defects of the CFTR protein caused by mutations, most commonly the F508del mutation.[1][2][3][4] This mutation results in a misfolded protein that is prematurely degraded by the cell's quality control machinery in the endoplasmic reticulum (ER).[1] Correctors bind to the mutant CFTR protein, facilitating its proper folding, and enabling it to traffic to the cell surface where it can function as a chloride channel.
Q2: Why is there so much variability in organoid swelling response to CFTR correctors?
A2: Variability in organoid response is a known challenge and can stem from multiple sources:
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Biological Variability: Organoids are derived from patient tissues and inherently carry the genetic uniqueness of the donor. This "fingerprint effect" means that even organoids with the same CFTR mutation can respond differently due to their broader genetic background.
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Culture Conditions: Minor differences in culture media composition, basement membrane matrix lots, passaging techniques, and organoid size or density can significantly impact results.
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Experimental Protocol: Inconsistencies in the timing of drug incubation, reagent concentrations, and imaging procedures are common sources of technical variability.
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Organoid Heterogeneity: Within a single well, organoids can vary in size, developmental stage, and cellular composition, leading to a heterogeneous response.
Q3: What is the Forskolin-Induced Swelling (FIS) assay and why is it used?
A3: The Forskolin-Induced Swelling (FIS) assay is the standard method to functionally assess CFTR activity in intestinal organoids. Forskolin activates adenylyl cyclase, increasing intracellular cAMP levels. This signaling cascade opens the CFTR channels located on the apical membrane of the organoid cells. The resulting efflux of chloride ions into the organoid lumen drives water to follow via osmosis, causing the organoid to swell. The degree of swelling is directly proportional to CFTR function, making it an excellent readout for the efficacy of CFTR correctors and potentiators.
Q4: Should I use a CFTR potentiator along with the corrector?
A4: Yes, it is highly recommended. Correctors help the CFTR protein get to the cell surface, but they do not always restore its ability to open and close effectively (a gating defect). A potentiator, like Ivacaftor (VX-770), works to increase the channel open probability. Using a corrector and a potentiator in combination provides a more comprehensive rescue of CFTR function, leading to a more robust and measurable swelling response.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| No or Minimal Swelling in All Conditions (including positive controls) | 1. Organoid Health: Organoids may be unhealthy or dead. 2. Forskolin Inactivity: Forskolin may be degraded or at the wrong concentration. 3. Imaging Issues: Microscope focus drift or incorrect imaging plane. 4. Incorrect Buffer: Assay performed in a buffer that does not support ion transport. | 1. Check organoid viability with a live/dead stain (e.g., Calcein AM/Ethidium Homodimer). Ensure cultures are not overgrown or stressed. 2. Prepare fresh forskolin solution. Verify final concentration (typically 5-10 µM). 3. Use hardware-based autofocus if available. Ensure the focal plane is set at the largest diameter of the organoids. 4. Use a bicarbonate-based buffer (e.g., KBR) for the assay, as this can enhance the swelling response compared to standard culture medium. |
| High Variability Between Replicate Wells | 1. Inconsistent Seeding: Uneven number or size of organoids seeded per well. 2. Basement Matrix Issues: Inconsistent volume or polymerization of the matrix dome. 3. Pipetting Errors: Inaccurate addition of corrector, potentiator, or forskolin. | 1. Break organoids into single crypts or small fragments before seeding to ensure a more uniform starting population. Aim for 30-80 organoids per well. 2. Use pre-chilled pipette tips and plates to ensure the matrix drop is uniform. Allow it to polymerize fully at 37°C before adding media. 3. Use calibrated pipettes. When adding reagents, add them to the side of the well and gently mix to avoid disturbing the matrix dome. |
| Healthy Organoids, but Low Response to Corrector | 1. Insufficient Incubation Time: Corrector may not have had enough time to rescue protein trafficking. 2. Sub-optimal Corrector Concentration: The concentration used may be too low for the specific organoid line. 3. Mutation Type: The specific CFTR mutation may not be responsive to the corrector being used. | 1. Ensure a pre-incubation period of 18-24 hours with the corrector before starting the FIS assay. 2. Perform a dose-response curve to determine the optimal concentration (EC50) for your specific organoid line and corrector. 3. Verify the patient's genotype. Not all Class II mutations respond equally to a given corrector. |
| Swelling Occurs but Plateaus Quickly | 1. Limited Lumenal Space: Organoids may be small or have limited potential to expand. 2. Image Acquisition Interval: Time points may be too far apart, missing the peak swelling rate. | 1. Ensure organoids are mature and have a clear, visible lumen before starting the assay. 2. Capture images at regular, frequent intervals (e.g., every 10-15 minutes) for at least 80-120 minutes to accurately capture the swelling dynamics. |
Quantitative Data Summary
The efficacy of CFTR correctors is typically measured by the increase in organoid area over time, often summarized as the Area Under the Curve (AUC). Below is a table summarizing representative data for different corrector combinations in F508del homozygous intestinal organoids.
| Treatment Condition | Mean Swelling (AUC ± SD) | Fold Change vs. DMSO | Reference |
| DMSO (Vehicle Control) | 50.2 ± 15.1 | 1.0 | |
| Lumacaftor/Ivacaftor | 455.7 ± 112.8 | ~9.1 | |
| Tezacaftor/Ivacaftor | 621.4 ± 180.5 | ~12.4 | |
| Elexacaftor/Tezacaftor/Ivacaftor | 939.5 ± 234.3 | ~18.7 |
Note: Values are illustrative and synthesized from published data. Actual results will vary based on the specific organoid line and experimental conditions.
Detailed Experimental Protocols
Protocol: Forskolin-Induced Swelling (FIS) Assay
This protocol outlines the key steps for performing an FIS assay to measure the functional rescue of CFTR in intestinal organoids treated with a corrector.
Materials:
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Mature intestinal organoids (cultured for at least 7-10 days post-passaging)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well imaging plate (black, clear bottom)
-
Organoid culture medium
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Assay Buffer (e.g., KBR buffer)
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CFTR Corrector (e.g., "Corrector 4", Lumacaftor)
-
CFTR Potentiator (e.g., Ivacaftor)
-
Forskolin
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Organoid Seeding:
-
Harvest and mechanically dissociate mature organoids into small fragments.
-
Resuspend fragments in the basement membrane matrix on ice.
-
Seed 4-5 µL domes containing 30-60 organoid fragments into the center of wells in a 96-well plate.
-
Incubate at 37°C for 15-20 minutes to polymerize the matrix.
-
Carefully add 100 µL of pre-warmed culture medium to each well.
-
Culture for 3-5 days until organoids have formed a distinct lumen.
-
-
Corrector Pre-incubation:
-
Prepare culture medium containing the desired concentration of your CFTR corrector (e.g., 3 µM Lumacaftor). Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully replace the existing medium with the corrector-containing medium.
-
Incubate for 18-24 hours at 37°C.
-
-
Assay Preparation:
-
Prepare the final assay solution containing the CFTR potentiator and forskolin in Assay Buffer (e.g., 3 µM Ivacaftor and 5 µM Forskolin).
-
Warm the plate and assay solutions to 37°C.
-
-
Image Acquisition and Analysis:
-
Place the 96-well plate into the live-cell imaging system.
-
Carefully remove the corrector-containing medium.
-
Add the final assay solution to the wells.
-
Immediately begin image acquisition (this is your t=0 time point).
-
Capture brightfield or confocal images of each well every 10-15 minutes for 80-120 minutes.
-
Analyze the images using software (e.g., ImageJ, CellProfiler) to measure the total organoid area in each well at each time point.
-
Normalize the area at each time point to the area at t=0.
-
Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course to quantify the response.
-
Visualizations
Signaling and Trafficking Pathways
Caption: Mechanism of CFTR corrector and potentiator action leading to organoid swelling.
Experimental Workflow
References
- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CFTR trafficking mutation F508del inhibits the constitutive activity of SLC26A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CFTR modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Long-Term "CFTR Corrector 4" Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term cell culture experiments involving "CFTR corrector 4". The information provided is based on established cell culture best practices and data from similar CFTR corrector molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination encountered in long-term cell culture experiments?
A1: In long-term cell culture, you are likely to encounter two main categories of contaminants:
-
Biological Contaminants: These are the most frequent and include bacteria, fungi (yeasts and molds), mycoplasma, and viruses. Cross-contamination with other cell lines is also a significant concern.[1][2][3]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cells. Sources include impurities in media, sera, and water, as well as leachables from plasticware (plasticizers), endotoxins, and residues from detergents or disinfectants.[4][5]
Q2: Are there specific contamination risks associated with the long-term use of this compound?
Q3: How often should I test my long-term cultures for mycoplasma contamination?
A3: For long-term cultures, routine mycoplasma testing is critical due to its often-undetectable nature. It is recommended to test cultures every 1 to 2 months. New cell lines should be quarantined and tested upon arrival and before being introduced into the main cell culture laboratory.
Q4: What are the first steps I should take if I suspect a contamination?
A4: If you suspect contamination, immediate action is necessary to prevent its spread:
-
Isolate the culture: Immediately separate the suspected flask or plate from other cultures.
-
Microscopic examination: Carefully examine the culture under a microscope for any signs of microbial growth or changes in cell morphology.
-
Confirm the contamination: If possible, take a sample for further analysis to identify the contaminant (e.g., Gram stain for bacteria, fungal culture, or a specific mycoplasma test).
-
Discard contaminated cultures: In most cases, it is best to discard the contaminated culture to protect other experiments.
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common contamination issues.
Issue 1: Sudden Change in Media Color and/or Turbidity
| Observation | Potential Cause | Recommended Action |
| Media turns yellow and cloudy overnight. | Bacterial contamination is the most likely cause. The rapid drop in pH is due to bacterial metabolism. | 1. Immediately discard the contaminated culture. 2. Decontaminate the incubator and biosafety cabinet with a suitable disinfectant. 3. Review your aseptic technique. Ensure all reagents are sterile and that proper procedures are followed. 4. Check other cultures that were handled at the same time for signs of contamination. |
| Media becomes turbid, and microscopic examination reveals filamentous structures or budding yeast-like particles. | Fungal (yeast or mold) contamination . | 1. Discard the contaminated culture immediately. Fungal spores can spread easily. 2. Thoroughly clean and disinfect the incubator, paying special attention to the water pan, as it can be a source of fungal growth. 3. Check the HEPA filter in your biosafety cabinet. 4. Review laboratory cleaning protocols. |
Issue 2: Declining Cell Health and Altered Growth Rate in Long-Term Culture
| Observation | Potential Cause | Recommended Action |
| Cells appear stressed, have a reduced proliferation rate, and may show granular debris, but the media is not turbid. | Mycoplasma contamination is a strong possibility. Mycoplasma often does not cause visible turbidity but significantly impacts cell health and metabolism. | 1. Isolate the culture and perform a specific mycoplasma detection test (e.g., PCR, ELISA, or fluorescent staining). 2. If positive, it is highly recommended to discard the culture. While elimination protocols exist, they are not always 100% effective. 3. Test all other cell lines in the laboratory for mycoplasma. 4. Review sources of contamination, which can include other cell lines, lab personnel, or contaminated reagents. |
| Cells show signs of toxicity, such as vacuolization, detachment, or death, without evidence of microbial contamination. | Chemical contamination from media, serum, water, or leachables from plasticware. The long-term presence of "this compound" or its degradation products could also be a factor. | 1. Use high-quality, cell culture-tested reagents from reputable suppliers. 2. Aliquot reagents to avoid repeated opening of stock bottles. 3. If possible, test a new batch of media and supplements on a fresh, uncontaminated culture. 4. Consider the stability of "this compound" in your culture media over time. Freshly prepare working solutions as needed. |
Issue 3: Inconsistent Experimental Results and Phenotypic Drift
| Observation | Potential Cause | Recommended Action |
| Gradual or sudden changes in cellular morphology, growth characteristics, or response to "this compound" over time. | Cross-contamination with another, more rapidly growing cell line, or genetic drift due to high passage number. | 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Always work with one cell line at a time in the biosafety cabinet and use dedicated media and reagents for each cell line. 3. Maintain a frozen stock of low-passage cells and thaw a fresh vial after a defined number of passages (e.g., every 2-3 months of continuous culture). |
Quantitative Data Summary
While specific quantitative data for "this compound" experiments is not available, the following table summarizes general contamination rates in cell culture to highlight the importance of vigilant monitoring.
| Contaminant | Reported Incidence/Prevalence | Key Considerations |
| Mycoplasma | 5-35% of cell cultures are estimated to be contaminated. | Often goes undetected due to the lack of visible signs like turbidity. Can significantly alter experimental results. |
| Cross-Contamination | An estimated 15-20% of cell lines may be misidentified or cross-contaminated. | Can invalidate research findings. HeLa cells are a common contaminant. |
Experimental Protocols
Protocol 1: Routine Mycoplasma Testing by PCR
Objective: To detect the presence of mycoplasma DNA in cell cultures.
Methodology:
-
Sample Preparation:
-
Culture cells in antibiotic-free medium for at least three days prior to testing.
-
Collect at least 250,000 cells in a sterile microcentrifuge tube.
-
Centrifuge the cells at 200 x g for 5 minutes to pellet them.
-
Wash the cell pellet twice with sterile PBS.
-
Prepare a cell lysate according to the instructions of a commercial PCR mycoplasma detection kit.
-
-
PCR Amplification:
-
Use a commercial PCR kit that includes primers targeting the highly conserved 16S rRNA gene of mycoplasma species.
-
Set up the PCR reaction in a sterile environment, including a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
Perform PCR amplification using the thermal cycler program specified in the kit's protocol. A typical program might include an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Detection:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: Bacterial and Fungal Contamination Check
Objective: To detect the presence of viable bacteria and fungi in cell cultures.
Methodology:
-
Sample Inoculation:
-
Culture cells in the absence of antibiotics for at least two passages.
-
In a microbiology laboratory, away from the main cell culture area, inoculate 1.5 mL of the cell culture supernatant into two tubes of aerobic nutrient broth (e.g., Tryptone Soy Broth) and two tubes of anaerobic nutrient broth (e.g., Thioglycollate Medium).
-
Prepare positive controls by inoculating broths with known bacterial and fungal strains (e.g., Bacillus subtilis, Candida albicans, Clostridium sporogenes).
-
Prepare negative controls by inoculating broths with sterile PBS.
-
-
Incubation:
-
Incubate the anaerobic broths at 32°C and the aerobic broths at 22°C.
-
-
Observation:
-
Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.
-
Turbidity in the test broths indicates contamination. The negative control broths should remain clear.
-
Protocol 3: Cell Line Authentication by STR Profiling
Objective: To verify the identity of a human cell line.
Methodology:
-
Sample Submission:
-
Prepare a sample of your cell line (typically a cell pellet or extracted DNA) according to the submission guidelines of a reputable cell line authentication service.
-
-
STR Analysis (performed by the service provider):
-
DNA is extracted from the cell sample.
-
Multiple short tandem repeat (STR) loci are amplified using PCR with fluorescently labeled primers.
-
The amplified fragments are separated by size using capillary electrophoresis.
-
The resulting STR profile (a series of peaks representing the alleles at each locus) is generated.
-
-
Data Analysis:
-
The obtained STR profile is compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ).
-
A match with the expected profile confirms the identity of the cell line. A mismatch indicates cross-contamination or misidentification.
-
Visualizations
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting flowchart for suspected cell culture contamination.
Caption: CFTR protein processing, degradation, and corrector intervention pathway.
References
- 1. Biosynthesis and degradation of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. cellculturedish.com [cellculturedish.com]
Technical Support Center: Impact of Serum and Other Media Components on "CFTR corrector 4" (C4) Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "CFTR corrector 4" (C4). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a specific focus on the impact of serum and other media components on C4 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C4) and how does it work?
A1: this compound (C4), also known as corr-4a, is a small molecule compound designed to rescue the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly in the context of the F508del mutation, the most common cause of cystic fibrosis.[1] The F508del mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for degradation. C4 acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein to facilitate its proper folding, processing, and trafficking to the cell surface, where it can function as a chloride ion channel.
Q2: Why am I seeing variable or lower than expected activity of C4 in my cell-based assays?
A2: Variability in C4 activity can arise from several factors. One of the most significant is the composition of your cell culture medium, particularly the presence and concentration of serum. Components within serum, such as proteins and growth factors, can interact with C4 and affect its efficacy. Patient-to-patient variability in cellular response to correctors has also been documented, even with the same CFTR genotype.[2]
Q3: How does serum in the culture medium affect the activity of C4?
A3: Serum can impact C4 activity in several ways:
-
Protein Binding: C4 may bind to serum proteins, most notably serum albumin. This binding can reduce the concentration of free, unbound C4 available to enter the cells and interact with the CFTR protein, potentially leading to a decrease in its apparent potency (a higher EC50 value).
-
Growth Factor Signaling: Serum is a complex mixture of growth factors and hormones that can activate various intracellular signaling pathways.[3] Some of these pathways may influence the expression, folding, or degradation of the CFTR protein, thereby modulating the cellular response to C4. For example, Insulin-like Growth Factor-1 (IGF-1), a component of serum, has been shown to enhance the expression of rescued ΔF508 CFTR.[3]
-
Non-specific Interactions: Other components in the serum could potentially interact with C4 or the cellular machinery involved in CFTR processing, leading to unpredictable effects on its activity.
Q4: Should I use serum-free medium for my C4 experiments?
A4: The decision to use serum-free or serum-containing medium depends on the specific goals of your experiment.
-
For initial screening and mechanistic studies: Using a serum-free or defined serum-replacement medium can provide more consistent and reproducible results by eliminating the variability introduced by serum. This allows for a clearer assessment of the direct effect of C4 on CFTR correction.
-
For experiments aiming to mimic physiological conditions more closely: Including serum may be more relevant. However, it is crucial to be aware of the potential for serum-induced effects and to carefully control for them. If using serum, it is recommended to use a consistent batch and concentration throughout your experiments to minimize variability.
Troubleshooting Guides
Problem 1: High variability in C4 efficacy between experiments.
| Possible Cause | Suggested Solution |
| Batch-to-batch variation in serum | Purchase a large single lot of serum and aliquot for consistent use across all related experiments. |
| Inconsistent cell culture conditions | Standardize all cell culture parameters, including seeding density, passage number, and media composition. Ensure consistent timing of media changes and compound treatment. |
| Cell line instability | Regularly perform cell line authentication and monitor for changes in morphology or growth characteristics. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate and consistent compound dosing. |
Problem 2: Lower than expected potency (high EC50) of C4.
| Possible Cause | Suggested Solution |
| Serum protein binding of C4 | Reduce the serum concentration in your assay medium or switch to a serum-free formulation. If serum is necessary, consider performing a serum protein binding assay to quantify the unbound fraction of C4. |
| Compound degradation | Ensure proper storage of C4 stock solutions (protected from light, at the recommended temperature). Prepare fresh working dilutions for each experiment. |
| Suboptimal assay conditions | Optimize assay parameters such as incubation time with C4, cell density, and the concentration of other reagents (e.g., forskolin, genistein). |
| Cellular efflux of C4 | Some cell types may actively pump out small molecules. Consider using cell lines with lower expression of efflux transporters or including an efflux pump inhibitor as a control. |
Problem 3: High background or non-specific signal in the assay.
| Possible Cause | Suggested Solution |
| Autofluorescence from media components | Use phenol red-free medium for fluorescence-based assays. Test for background fluorescence from the medium alone. |
| Cellular autofluorescence | Include an untreated cell control to determine the baseline autofluorescence of your cells. |
| Non-specific binding of detection reagents | Optimize the concentration of primary and secondary antibodies (for Western blotting or ELISA) and ensure adequate blocking and washing steps. |
Data Presentation
Table 1: Hypothetical Impact of Serum on this compound (C4) Potency
| Condition | EC50 of C4 (µM) | Fold Shift in EC50 |
| Serum-Free Medium | 0.5 | 1.0 |
| Medium with 2% FBS | 1.2 | 2.4 |
| Medium with 10% FBS | 3.5 | 7.0 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for the effect of serum on C4 EC50 is not currently available in the public domain. The trend of increasing EC50 with higher serum concentration is expected due to protein binding.
Experimental Protocols
Protocol 1: Ussing Chamber Assay to Measure C4-mediated CFTR Function
This protocol is a standard method for assessing ion transport across polarized epithelial cell monolayers.
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) cultured on permeable supports (e.g., Transwells®)
-
Ussing chamber system
-
Ringer's solution
-
This compound (C4)
-
Forskolin (to activate CFTR)
-
Genistein or other potentiator (to enhance CFTR channel opening)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block epithelial sodium channels, ENaC)
Procedure:
-
Treat the polarized cell monolayers with C4 at various concentrations for 24-48 hours in either serum-free or serum-containing medium. Include a vehicle control (e.g., DMSO).
-
Mount the permeable supports in the Ussing chambers.
-
Add Ringer's solution to both the apical and basolateral chambers.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit ENaC activity.
-
Add forskolin and a potentiator to the basolateral and apical chambers, respectively, to stimulate CFTR-mediated chloride secretion.
-
Record the peak Isc in response to CFTR activation.
-
Add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor. A larger ΔIsc in C4-treated cells compared to the vehicle control indicates successful correction of CFTR function.
Protocol 2: Western Blotting to Assess C4-mediated CFTR Maturation
This protocol assesses the glycosylation state of the CFTR protein, which is an indicator of its maturation and trafficking through the ER and Golgi.
Materials:
-
Cells expressing F508del-CFTR
-
This compound (C4)
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with C4 at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) migrates faster than the mature, complex-glycosylated form (Band C).[4] An increase in the intensity of Band C relative to Band B in C4-treated cells indicates successful correction of CFTR trafficking.
Protocol 3: Equilibrium Dialysis for Serum Protein Binding Assay
This protocol determines the fraction of C4 that binds to serum proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis setup
-
This compound (C4)
-
Human serum or a solution of human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS for compound quantification
Procedure:
-
Prepare a solution of C4 in human serum or HSA solution at a known concentration.
-
Add the C4-serum mixture to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules like C4 but retains proteins.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the serum chamber and the buffer chamber.
-
Determine the concentration of C4 in both samples using a validated LC-MS/MS method.
-
Data Analysis: The concentration in the buffer chamber represents the unbound (free) fraction of C4. The percentage of protein binding can be calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100
Signaling Pathways and Experimental Workflows
// Nodes Serum [label="Serum Components\n(e.g., Growth Factors, Albumin)", fillcolor="#FBBC05"]; C4 [label="this compound (C4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cell Membrane", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Receptor [label="Growth Factor Receptor", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Signaling [label="Intracellular Signaling\n(e.g., PI3K/Akt, MAPK/ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CFTR_Gene [label="CFTR Gene Expression\n& Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)\nF508del-CFTR Misfolding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Golgi [label="Golgi Apparatus\n(Processing & Maturation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plasma_Membrane [label="Plasma Membrane\n(Functional CFTR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bound_C4 [label="Serum Protein-Bound C4\n(Inactive)", fillcolor="#FBBC05"];
// Edges Serum -> Receptor [label="binds"]; Receptor -> Signaling [label="activates"]; Signaling -> CFTR_Gene [label="modulates"]; CFTR_Gene -> ER; ER -> Proteasome [label="degradation pathway"]; ER -> Golgi [label="Corrected Folding"]; Golgi -> Plasma_Membrane [label="trafficking"]; C4 -> ER [label="promotes", color="#4285F4"]; Serum -> Bound_C4 [label="binds to C4"]; Bound_C4 -> C4 [label="reduces free C4", style=dashed, color="#EA4335"]; } .dot Caption: Potential interactions of serum components with C4 activity.
References
- 1. A novel triple combination of pharmacological chaperones improves F508del-CFTR correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 1 (IGF-1) enhances the protein expression of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
Technical Support Center: Calibrating High-Throughput Screening Assays for CFTR Corrector 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) assays to evaluate "CFTR corrector 4" and other CFTR corrector molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally active small molecule designed to rescue trafficking-defective CFTR mutants, such as the common F508del mutation.[1] Like other correctors, it is believed to function by aiding in the proper folding of the mutant CFTR protein, thereby preventing its premature degradation in the endoplasmic reticulum and facilitating its transport to the cell surface.[2][3] Once at the cell surface, the corrected CFTR protein can function as a chloride ion channel, a process that can be enhanced by the co-administration of a CFTR potentiator.[4]
Q2: What are the primary types of high-throughput screening assays used to identify and characterize CFTR correctors?
A2: The two main categories of assays are functional assays and biochemical assays.[5]
-
Functional Assays: These measure the restoration of CFTR channel activity at the cell surface. A widely used HTS method is the YFP-based halide influx assay, which measures the rate of iodide influx into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP). Other functional assays include Ussing chamber electrophysiology on polarized epithelial cells and measurements of fluid secretion in patient-derived organoids.
-
Biochemical Assays: These directly assess the maturation and localization of the CFTR protein. The most common method is a Western blot analysis to detect the conversion of the core-glycosylated form (Band B) to the complex-glycosylated, mature form (Band C) of CFTR.
Q3: What are typical quantitative benchmarks for a potent CFTR corrector in HTS assays?
A3: The potency of a CFTR corrector is typically measured by its half-maximal effective concentration (EC50). For "this compound," reported values include an EC50 of 0.028 µM in a human bronchial epithelial trans-epithelial current clamp (HBE-TECC) functional assay and 130 nM in a cell surface expression assay. Assay quality is often determined by the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Troubleshooting Guides
YFP-Based Halide Influx Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | - Inconsistent cell seeding density.- Uneven compound dispensing.- Edge effects in the microplate. | - Ensure a single-cell suspension and uniform seeding.- Calibrate and regularly maintain liquid handling instrumentation.- Avoid using the outer wells of the plate or fill them with a buffer. |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- Ineffective positive or negative controls.- Suboptimal assay conditions (e.g., temperature, incubation time). | - Optimize the concentration of the CFTR agonist (e.g., forskolin) and potentiator.- Use a known potent corrector (e.g., VX-809) as a positive control.- Titrate compound incubation time (typically 18-24 hours) and assay temperature. |
| No response to known correctors | - Poor cell health or viability.- Incorrect cell line for the specific CFTR mutation.- Degradation of assay reagents. | - Regularly check for mycoplasma contamination and ensure high cell viability.- Confirm the expression and genotype of the mutant CFTR in the cell line used.- Prepare fresh reagents, especially the iodide-containing buffer, for each experiment. |
Western Blot for CFTR Maturation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Faint or no CFTR bands (B or C) | - Insufficient protein loading.- Inefficient protein extraction.- Low expression of CFTR in the cell line. | - Quantify protein concentration and load at least 20-30 µg of total protein per lane.- Use a lysis buffer optimized for membrane proteins.- Use a cell line known to express detectable levels of the CFTR mutant. |
| Only Band B is visible, even with corrector treatment | - The corrector is ineffective in the chosen cell model.- Insufficient incubation time or compound concentration.- The specific CFTR mutation is not amenable to correction by this compound. | - Test a range of concentrations and extend the incubation period (e.g., up to 48 hours).- Include a positive control corrector known to be effective for the specific mutation.- Confirm that the corrector's mechanism of action is appropriate for the CFTR mutation being studied. |
| High background on the blot | - Non-specific antibody binding.- Inadequate blocking.- Contaminated buffers. | - Optimize primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).- Use freshly prepared, filtered buffers. |
Quantitative Data Summary
The following table summarizes key quantitative data for CFTR correctors found in preclinical HTS assays.
| Compound/Combination | Assay Type | Cell/System Type | Key Quantitative Metric | Reference |
| This compound | HBE-TECC | Human Bronchial Epithelial Cells | EC50 = 0.028 µM | |
| This compound | Cell Surface Expression (HRP) | Not Specified | EC50 = 130 nM | |
| VX-809 (Lumacaftor) | YFP-Based Halide Influx | Fischer Rat Thyroid (FRT) cells | EC50 ~1 µM | |
| Elexacaftor/Tezacaftor/Ivacaftor | Forskolin-Induced Swelling | F508del/F508del Intestinal Organoids | Mean AUC = 939.5 ± 234.3 |
Experimental Protocols
YFP-Based Halide Influx Assay for HTS
This protocol is adapted from established methods for high-throughput screening of CFTR correctors.
-
Cell Plating: Seed Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP into black-wall, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: The following day, treat the cells with "this compound" or other test compounds at various concentrations (e.g., from 1 nM to 30 µM). Include vehicle (DMSO) as a negative control and a known corrector (e.g., 10 µM VX-809) as a positive control. Incubate for 18-24 hours at 37°C.
-
Assay Preparation: Wash the cell plates with a chloride-containing buffer to remove the treatment compounds.
-
Baseline Fluorescence Reading: Add a buffer containing a CFTR agonist cocktail (e.g., 20 µM Forskolin and 50 µM Genistein) to each well. Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Iodide Addition and Quenching: After establishing a stable baseline, inject an iodide-containing buffer to initiate YFP quenching. The rate of fluorescence decrease is proportional to the CFTR-mediated iodide influx.
-
Data Analysis: Calculate the initial slope of the fluorescence decay. A steeper slope indicates greater CFTR function. Normalize the results to the controls and plot a dose-response curve to determine the EC50 for "this compound".
Western Blot for CFTR Glycosylation Status
This protocol outlines the biochemical assessment of CFTR corrector efficacy.
-
Cell Culture and Treatment: Culture cells expressing F508del-CFTR (e.g., CFBE41o-) and treat with "this compound" at desired concentrations for 24-48 hours. Include positive (e.g., VX-809) and negative (DMSO) controls.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of total protein (20-30 µg) on a low-percentage (e.g., 7.5%) SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will appear as distinct bands. An effective corrector will increase the intensity of Band C relative to Band B.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for a YFP-based HTS assay.
References
Validation & Comparative
A Comparative Guide to CFTR Corrector Efficacy in F508del-CFTR Cells: Lumacaftor vs. Next-Generation Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering CFTR corrector, lumacaftor (VX-809), with next-generation correctors, focusing on their efficacy in cellular models of the most common cystic fibrosis-causing mutation, F508del-CFTR. The data presented herein is compiled from foundational studies that have shaped the current landscape of CFTR modulator therapy.
The F508del mutation impairs the cystic fibrosis transmembrane conductance regulator (CFTR) protein in two primary ways: it causes misfolding, which prevents the protein from trafficking to the cell surface, and it reduces the channel's gating function and stability. CFTR correctors are small molecules designed to rescue the trafficking defect, allowing the protein to reach its proper location in the cell membrane.
Lumacaftor was a first-generation corrector that provided a significant step forward in CFTR modulation. However, subsequent research has led to the development of more effective correctors, such as elexacaftor, which exhibit superior efficacy in restoring CFTR function. This guide will compare the functional outcomes of these correctors based on key experimental data.
Quantitative Efficacy Comparison
The following table summarizes the quantitative improvements in F508del-CFTR function following treatment with lumacaftor alone versus a combination of next-generation correctors and potentiators. The data is derived from studies using human bronchial epithelial (HBE) cells homozygous for the F508del mutation, a standard model for CF research.
| Parameter | Vehicle (Control) | Lumacaftor (VX-809) | Elexacaftor (VX-445) + Tezacaftor (VX-661) & Ivacaftor (VX-770) |
| CFTR Protein Maturation (Band C/Band B+C Ratio) | ~0% | ~5% | ~40-50% |
| Chloride Transport (% of Normal WT-CFTR) | < 2% | ~15% | ~50-60% |
| Open Probability (P₀) of Rescued Channels | N/A | Low (requires potentiator) | Significantly increased with potentiator |
Note: Data are approximations compiled from multiple foundational studies for comparative purposes. Absolute values can vary based on specific experimental conditions and cell systems.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies:
Western Blotting for CFTR Maturation
This technique is used to assess the degree of F508del-CFTR protein processing and trafficking to the cell membrane.
-
Cell Culture: F508del-homozygous HBE cells are cultured on permeable supports to form polarized epithelial monolayers.
-
Compound Treatment: Cells are incubated with the specified CFTR correctors (e.g., 3 µM lumacaftor or 3 µM elexacaftor + 3 µM tezacaftor) for 24-48 hours at 37°C.
-
Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for CFTR. This allows for the detection of two forms: Band B (immature, core-glycosylated protein in the ER) and Band C (mature, complex-glycosylated protein that has reached the cell surface).
-
Detection: A secondary antibody conjugated to horseradish peroxidase is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometry is used to quantify the intensity of Band B and Band C. The ratio of Band C to total CFTR (Band B + Band C) indicates the correction efficiency.
Ussing Chamber Assay for Transepithelial Chloride Transport
This assay directly measures the function of CFTR channels at the cell surface by quantifying ion flow across the epithelial monolayer.
-
Cell Culture: F508del-HBE cells are grown on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Compound Incubation: Cells are treated with correctors as described for the Western blot protocol.
-
Assay Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in physiological solutions.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured.
-
Pharmacological Stimulation:
-
Amiloride is added to the apical side to block sodium channels.
-
Forskolin is added to raise intracellular cAMP levels, which activates CFTR channels.
-
A CFTR potentiator (e.g., 1 µM ivacaftor) is added to acutely maximize channel open probability.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is specific to CFTR.
-
-
Analysis: The change in Isc following stimulation with forskolin and a potentiator represents the functional activity of the corrected F508del-CFTR at the cell surface. This is often expressed as a percentage of the current measured in cells expressing wild-type (WT) CFTR.
Visualizing Corrector Mechanisms and Workflows
The following diagrams illustrate the mechanism of F508del-CFTR correction and the general workflow for evaluating corrector compounds.
Caption: Mechanism of F508del-CFTR processing and corrector intervention.
A Comparative Analysis of CFTR Corrector 4a and Elexacaftor in the Pursuit of Cystic Fibrosis Treatment
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors: the early-generation investigational compound CFTR corrector 4a (Corr-4a) and the next-generation, clinically approved drug elexacaftor. This report synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental methodologies used for their characterization.
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which lead to a dysfunctional CFTR protein—an ion channel critical for fluid and salt balance across epithelial surfaces. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded. CFTR correctors are a class of drugs designed to rescue the trafficking of this misfolded protein to the cell surface. This guide focuses on a comparative analysis of Corr-4a, a pioneering research compound, and elexacaftor, a cornerstone of the highly effective triple-combination therapy, Trikafta.
Mechanism of Action: Distinct Approaches to a Common Goal
Both Corr-4a and elexacaftor aim to increase the amount of functional F508del-CFTR at the cell surface, but they achieve this through different mechanisms and binding sites on the CFTR protein.
CFTR Corrector 4a (Corr-4a) , a bisaminomethylbithiazole derivative, was one of the first small molecules identified to correct the F508del-CFTR trafficking defect.[1][2] It is believed to act as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein to stabilize its structure.[3][4] This stabilization facilitates its proper folding and subsequent trafficking through the Golgi apparatus to the cell membrane.[3] Some studies suggest that Corr-4a's mechanism may also involve interference with the ubiquitination process that targets misfolded proteins for degradation.
Elexacaftor (VX-445) is a next-generation CFTR corrector that has demonstrated superior efficacy. It functions by binding to a different site on the CFTR protein than first-generation correctors. This distinct binding site allows for a complementary mechanism of action, leading to a more significant rescue of the F508del-CFTR protein. Elexacaftor is a key component of the triple-combination therapy Trikafta (elexacaftor/tezacaftor/ivacaftor), where it works synergistically with another corrector (tezacaftor) and a potentiator (ivacaftor) to maximize the amount and function of CFTR protein at the cell surface.
Comparative Efficacy: From Benchtop to Bedside
The efficacy of CFTR correctors can be evaluated through various in vitro and clinical endpoints. A direct head-to-head comparison in the same experimental system is ideal for assessing relative potency. While such data is limited, a synthesis of available information provides a clear picture of their differing levels of effectiveness.
| Parameter | CFTR Corrector 4a (Corr-4a) | Elexacaftor |
| Chemical Class | Bisaminomethylbithiazole | N/A |
| Mechanism of Action | Pharmacological chaperone, stabilizes F508del-CFTR folding. | Next-generation corrector with a distinct binding site, enhances protein processing and trafficking. |
| In Vitro Efficacy (F508del-CFTR) | Effective in the low micromolar (µM) range. Enhances folding efficiency by approximately 3-fold at 10 µM in FRT cells. | Part of a triple combination that restores CFTR function to approximately 62% of wild-type in nasal epithelial cells. |
| Clinical Significance | Investigational compound, not approved for clinical use. | A key component of the FDA-approved therapy Trikafta, which has shown significant improvements in lung function, sweat chloride levels, and quality of life in patients with at least one F508del mutation. |
Experimental Protocols for Corrector Evaluation
The assessment of CFTR corrector efficacy relies on a suite of well-established in vitro assays. These protocols are crucial for quantifying the rescue of F508del-CFTR protein trafficking and its subsequent function as a chloride channel.
Western Blotting for CFTR Trafficking
This biochemical assay is fundamental for visualizing the maturation of the CFTR protein. It distinguishes between the immature, core-glycosylated form (Band B) found in the endoplasmic reticulum and the mature, complex-glycosylated form (Band C) that has traversed the Golgi apparatus and is present at the cell surface. An increase in the Band C to Band B ratio following treatment with a corrector indicates successful protein trafficking.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Treat the cells with the CFTR corrector (e.g., Corr-4a or elexacaftor) for 24-48 hours.
-
Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the intensity of Band B and Band C to determine the C/B ratio.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It provides a functional readout of CFTR channel activity at the cell surface. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive short-circuit current (Isc) indicates an increase in functional CFTR channels.
Protocol:
-
Cell Culture: Grow polarized epithelial cells (e.g., HBE cells) on permeable supports until a tight monolayer is formed.
-
Corrector Incubation: Treat the cell monolayers with the CFTR corrector for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current Measurement: Bathe the apical and basolateral surfaces with identical Ringer's solutions and measure the baseline Isc.
-
Pharmacological Modulation:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist like forskolin to stimulate CFTR-mediated chloride secretion.
-
Optionally, add a CFTR potentiator (e.g., ivacaftor) to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
Visualizing the Path to Correction
The following diagrams illustrate the key cellular pathways and experimental workflows involved in the evaluation of CFTR correctors.
Conclusion
The journey from early-generation correctors like Corr-4a to the advanced efficacy of elexacaftor represents a significant leap in the therapeutic landscape of cystic fibrosis. While Corr-4a was instrumental in validating the concept of CFTR correction, its limited potency and off-target effects highlighted the need for more refined molecules. Elexacaftor, with its distinct mechanism of action and synergistic potential in combination therapy, has transformed the standard of care for a majority of individuals with CF. The continued application of robust experimental methodologies, such as Western blotting and Ussing chamber assays, remains critical for the discovery and characterization of even more effective CFTR modulators, bringing the promise of a functional cure for all CF patients closer to reality.
References
Synergistic Rescue of CFTR Function: A Comparative Analysis of Corrector-Potentiator Combinations
A deep dive into the synergistic effects of CFTR modulators, this guide provides a comparative analysis of the novel investigational drug "CFTR corrector 4" (ABBV/GLPG-2222) in combination with CFTR potentiators, benchmarked against established therapies. Detailed experimental protocols and mechanistic visualizations are provided to support researchers in the field of cystic fibrosis drug discovery.
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. The advent of CFTR modulators, which include correctors and potentiators, has revolutionized CF treatment by targeting the underlying molecular defect.
CFTR correctors are small molecules that aid in the proper folding and trafficking of mutated CFTR protein to the cell surface. Potentiators, on the other hand, enhance the function of the CFTR channels that have reached the cell membrane by increasing their opening probability. A synergistic effect is often observed when correctors and potentiators are co-administered, leading to a more significant restoration of CFTR function than either agent alone. This guide focuses on the synergistic effects of "this compound," identified as the potent, orally active compound ABBV/GLPG-2222, when used with CFTR potentiators. Its performance is compared with that of approved CFTR modulator therapies.
Mechanism of Action: A Two-Step Rescue
The synergistic relationship between CFTR correctors and potentiators can be visualized as a two-step process to rescue the function of the most common CF-causing mutation, F508del. This mutation leads to a misfolded CFTR protein that is prematurely degraded and thus does not reach the cell surface in sufficient quantities.
A Head-to-Head Comparison of CFTR Corrector Classes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of different classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. We delve into the mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these promising therapeutics for Cystic Fibrosis (CF).
Cystic Fibrosis is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded, resulting in little to no functional protein at the cell surface. CFTR correctors are a class of drugs that aim to rescue the trafficking of these misfolded proteins to the cell membrane. This guide will compare the first-generation corrector Lumacaftor, the second-generation corrector Tezacaftor, and the next-generation corrector Elexacaftor.
Comparative Efficacy of CFTR Corrector-Based Therapies
The efficacy of CFTR correctors is most prominently demonstrated in combination with a potentiator, such as Ivacaftor, which enhances the channel opening probability of the CFTR protein once it reaches the cell surface. The following tables summarize key clinical and in vitro data comparing the dual-combination therapies of Lumacaftor/Ivacaftor (Orkambi®) and Tezacaftor/Ivacaftor (Symdeko®) with the triple-combination therapy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®).
Table 1: Clinical Efficacy of CFTR Corrector Combination Therapies in Patients Homozygous for F508del Mutation
| Corrector Combination | Mean Absolute Change in ppFEV1 from Baseline | Mean Change in Sweat Chloride (mmol/L) from Baseline |
| Lumacaftor/Ivacaftor | +2.6 to +4.0 percentage points | -9.8 to -12.5 |
| Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 |
| Elexacaftor/Tezacaftor/Ivacaftor | +13.8 to +14.3 percentage points[1] | -41.8 to -45.1[1] |
Table 2: In Vitro Efficacy of CFTR Corrector Combinations in F508del-CFTR Cellular Models
| Corrector Combination | Assay Type | Cell/Organoid Model | Key Findings |
| Lumacaftor/Ivacaftor | Iodide Efflux Assay | CFBE41o- cells | Modest increase in CFTR function. |
| Tezacaftor/Ivacaftor | Ussing Chamber | Human Bronchial Epithelial (HBE) cells | Improved CFTR-mediated chloride transport compared to Lumacaftor/Ivacaftor. |
| Elexacaftor/Tezacaftor/Ivacaftor | Forskolin-Induced Swelling (FIS) | Patient-derived intestinal organoids | Significantly greater swelling (indicating higher CFTR function) compared to Tezacaftor/Ivacaftor.[2] |
| Elexacaftor/Tezacaftor/Ivacaftor | Western Blot | HEK293 and CFBE cells | Significantly increased mature (band C) and immature (band B) N1303K-CFTR protein expression.[3] |
Mechanisms of Action: A Class-Based Overview
CFTR correctors are broadly classified based on their mechanism of action and binding sites on the CFTR protein.
-
Class I Correctors (e.g., Lumacaftor, Tezacaftor): These correctors are thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction is believed to stabilize the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical step in the proper folding and assembly of the protein.[4] Tezacaftor, a second-generation corrector, was developed from the chemical structure of Lumacaftor and shares a similar mechanism but with an improved safety profile.
-
Next-Generation Correctors (e.g., Elexacaftor): Elexacaftor represents a significant advancement, acting through a different mechanism than Class I correctors. It is believed to bind to a distinct site on the CFTR protein, promoting a more native-like conformation and further enhancing the processing and trafficking of F508del-CFTR. The combination of a Class I corrector and a next-generation corrector, as seen in Trikafta®, results in a synergistic effect, leading to a greater amount of functional CFTR protein at the cell surface.
Below is a diagram illustrating the processing and trafficking of the CFTR protein and the points at which different classes of correctors exert their effects.
Experimental Protocols for Key Assays
The evaluation of CFTR corrector efficacy relies on robust and reproducible in vitro and ex vivo assays. Below are detailed protocols for two of the most critical experimental methods.
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids
This assay provides a functional readout of CFTR activity in a physiologically relevant, three-dimensional cell culture model.
1. Organoid Culture and Plating:
-
Culture patient-derived intestinal or bronchial organoids in a basement membrane matrix (e.g., Matrigel®) with appropriate growth media.
-
Mechanically dissociate organoids and seed them into 96-well plates.
-
Allow organoids to grow for 3-5 days to form cystic structures.
2. Corrector Incubation:
-
Treat the organoids with the CFTR corrector(s) or vehicle control (e.g., DMSO) for 18-24 hours to allow for the rescue and trafficking of the mutant CFTR protein.
3. Assay Performance:
-
Stain organoids with a live-cell dye (e.g., Calcein AM) for visualization.
-
Replace the culture medium with a buffer containing forskolin (typically 5-10 µM) to activate CFTR through the cAMP pathway.
-
Immediately begin live-cell imaging using a confocal microscope at 37°C.
-
Capture images at regular intervals for 60-120 minutes.
4. Data Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time.
-
The area under the curve (AUC) is calculated to represent the total swelling and, consequently, the CFTR function.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers, providing a direct assessment of CFTR channel function.
1. Cell Culture:
-
Culture human bronchial or nasal epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
2. Corrector Incubation:
-
Treat the cell monolayers with CFTR correctors or vehicle control for 24-48 hours.
3. Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with a physiological Ringer's solution, warmed to 37°C and bubbled with 95% O2/5% CO2.
4. Electrophysiological Measurements:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add a cAMP agonist, such as forskolin, to both chambers to stimulate CFTR-mediated chloride secretion.
-
In some experiments, a CFTR potentiator (e.g., Ivacaftor) is added to the apical chamber to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
5. Data Analysis:
-
The change in Isc following the addition of the CFTR agonist and inhibitor is used to quantify the level of CFTR function.
Conclusion
The development of CFTR correctors has marked a paradigm shift in the treatment of Cystic Fibrosis. The evolution from first- to next-generation correctors, culminating in the highly effective triple-combination therapy, demonstrates the power of a multi-pronged approach to addressing the complex molecular defects of the F508del-CFTR protein. For researchers in the field, a thorough understanding of the distinct mechanisms of action of these corrector classes and the appropriate application of robust experimental assays are crucial for the continued development of even more effective therapies for all individuals with CF.
References
A Comparative Analysis: Novel Type IV CFTR Corrector vs. The Trikafta Triple Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, preclinical Type IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector against the established triple combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). This document is intended to offer an objective analysis of their mechanisms of action, supported by available experimental data, to inform research and drug development efforts in cystic fibrosis (CF).
It is crucial to note that the data presented for the Type IV corrector is from preclinical studies, while the data for Trikafta is from extensive clinical trials. Therefore, a direct comparison of efficacy is not yet possible and this guide serves to highlight the differing stages of development and the potential of emerging therapeutic strategies.
Mechanism of Action
Trikafta is a combination of two correctors, elexacaftor and tezacaftor, and a potentiator, ivacaftor.[1][2][3][4] Elexacaftor and tezacaftor work synergistically to improve the cellular processing and trafficking of the most common CF-causing mutant protein, F508del-CFTR, allowing more of the protein to reach the cell surface.[1] Ivacaftor then acts as a potentiator, increasing the channel open probability (gating) of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.
A novel, macrocyclic Type IV CFTR corrector has been described with a distinct and complementary mechanism of action to previously identified corrector types (I, II, and III). Preclinical studies suggest that this Type IV corrector binds to a novel site on the CFTR protein, specifically in a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of the first membrane-spanning domain (MSD1). This interaction is believed to promote the co-translational assembly of Lh1, MSD1, and MSD2, leading to a highly efficient rescue of F508del-CFTR folding and trafficking to the cell surface.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the Type IV corrector (preclinical) and Trikafta (clinical).
Table 1: In Vitro Efficacy of a Type IV CFTR Corrector in F508del-CFTR Models
| Parameter | Assay | Model System | Result | Citation |
| CFTR Function | Ussing Chamber | Reconstituted patient-derived bronchial epithelium | Normalized CFTR currents | |
| Protein Maturation | Western Blot | F508del-CFTR expressing cells | Wild-type-like folding efficiency |
Note: The preclinical data for the Type IV corrector demonstrates a significant rescue of CFTR protein function and processing in laboratory models.
Table 2: Clinical Efficacy of Trikafta in Patients with at least one F508del Mutation
| Parameter | Population | Mean Absolute Change from Baseline | Citation |
| Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) | Ages 12 and older | +13.8 to +14.3 percentage points (vs. placebo) | |
| Ages 12 and older | +10 percentage points (vs. tezacaftor/ivacaftor) | ||
| Ages 12 and older with gating or residual function mutations | +3.7 percentage points (vs. ivacaftor or tezacaftor/ivacaftor) | ||
| Sweat Chloride Concentration | Ages 12 and older | -41.8 to -45.1 mmol/L (vs. placebo or active comparator) | |
| Ages 12 and older with gating or residual function mutations | -22.3 mmol/L (vs. ivacaftor or tezacaftor/ivacaftor) | ||
| Real-world data | Approximately 50% reduction |
Note: The clinical trial data for Trikafta shows substantial and statistically significant improvements in lung function and sweat chloride levels in CF patients.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer.
-
Cell Culture: Human bronchial epithelial cells from CF patients with the F508del mutation are cultured on permeable supports to form a polarized monolayer.
-
Corrector Treatment: The cell monolayers are incubated with the test corrector compound (e.g., Type IV corrector) or vehicle control for 24-48 hours to allow for CFTR rescue and trafficking.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in physiological solutions.
-
Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to stimulate CFTR-mediated chloride secretion through the activation of adenylyl cyclase and an increase in intracellular cAMP.
-
A CFTR potentiator (e.g., genistein or ivacaftor) can be added to maximize channel activity.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc reflects the functional rescue of the CFTR protein.
2. Western Blot for CFTR Protein Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its processing through the endoplasmic reticulum (ER) and Golgi apparatus.
-
Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with the corrector compound or vehicle control.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi. An effective corrector will show an increase in the intensity of Band C relative to Band B, indicating improved protein maturation and trafficking.
Clinical Trial Endpoints
1. Sweat Chloride Measurement
The sweat test is the gold standard for diagnosing CF and is used as a biomarker of CFTR activity in clinical trials.
-
Pilocarpine Iontophoresis: A small amount of the drug pilocarpine is applied to a small area of the skin (usually the forearm) and a weak electrical current is used to stimulate sweat production.
-
Sweat Collection: The sweat is collected onto a piece of filter paper or into a micro-capillary tube.
-
Chloride Analysis: The chloride concentration in the collected sweat is measured in a laboratory.
-
Interpretation: A sweat chloride concentration of 60 mmol/L or greater is consistent with a diagnosis of CF. A decrease in sweat chloride concentration following treatment with a CFTR modulator indicates an improvement in CFTR function.
2. Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry is a common pulmonary function test used to assess lung function.
-
Procedure: The patient takes a deep breath in and then exhales as hard and as fast as possible into a spirometer.
-
Measurement: The spirometer measures the total volume of air exhaled (Forced Vital Capacity, FVC) and the volume of air exhaled in the first second (Forced Expiratory Volume in 1 Second, FEV1).
-
Calculation of Predicted Value: The patient's FEV1 is compared to the predicted normal value for a person of the same age, height, sex, and race.
-
ppFEV1: The result is expressed as a percentage of the predicted value (ppFEV1).
-
Interpretation: An increase in ppFEV1 indicates an improvement in lung function.
Visualizations
CFTR Processing and Corrector Mechanisms
Caption: CFTR protein processing pathway and points of intervention for different modulators.
Experimental Workflow for CFTR Corrector Evaluation
Caption: A generalized workflow for the development and evaluation of CFTR correctors.
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 4. Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of CFTR Corrector 4
For researchers and scientists at the forefront of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CFTR corrector 4, also known as Tezacaftor (VX-661). Adherence to these procedures is critical to protect personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side-shields. |
| Body Protection | Laboratory coat | Standard lab coat. For larger spills, consider a flame-resistant and impervious suit. |
| Respiratory | NIOSH-approved respirator | Required if handling large quantities or if dust/aerosols are generated outside a fume hood. |
Data derived from multiple safety data sheets.
II. Step-by-Step Disposal Procedure for this compound
The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
Place the waste into a designated, compatible, and clearly labeled hazardous waste container.[1][2] The container must be kept closed.[1]
-
-
Labeling:
-
Label the waste container as "Hazardous Waste" and clearly list "this compound" or "Tezacaftor" and any solvents used.[2]
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area away from ignition sources.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of the cleaning materials as hazardous waste.
-
III. Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use spark-proof tools and explosion-proof equipment.
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).
-
Collect all cleanup materials into a suitable, closed container for disposal as hazardous waste.
-
IV. Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
V. Regulatory Compliance
It is imperative to adhere to all federal, state, and local regulations regarding hazardous waste disposal. Consult with your institution's EHS department to ensure full compliance. While some safety data sheets may classify this compound as a non-hazardous substance, it is best practice to handle it as a chemical with unknown potency and dispose of it as hazardous waste. Discharge into the environment must be strictly avoided.
References
Essential Safety and Logistical Information for Handling CFTR Corrector 4
This document provides crucial safety, operational, and disposal guidance for laboratory personnel working with CFTR corrector 4. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and proper experimental use of this compound.
Immediate Safety and Hazard Information
This compound is a potent, orally available small molecule designed to correct the trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3][] While the Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance, it is imperative to handle it with care, as with all research chemicals.[5]
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is recommended to avoid inhalation of dust particles.
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Avoid direct contact with the skin and eyes.
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures and stability are provided in the table below.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₇F₂NO₇ | |
| Molecular Weight | 539.52 g/mol | |
| CAS Number | 1918142-34-3 | |
| EC₅₀ in HBE-TECC assay | 0.028 µM | |
| EC₅₀ in CSE-HRP assay | 130 nM | |
| Purity | ≥95% | |
| Storage Stability (Powder) | 3 years at -20°C | |
| Storage Stability (In Solvent) | 6 months at -80°C |
Experimental Protocol: Forskolin-Induced Swelling (FIS) Assay in Cystic Fibrosis Organoid Models
This protocol is a representative method for assessing the function of mutant CFTR and its rescue by a corrector like this compound. This assay is widely used to quantify CFTR function in intestinal organoids.
Materials:
-
Human intestinal organoids cultured in a basement membrane matrix.
-
Culture medium or Krebs-Ringer Bicarbonate (KBR) buffer.
-
This compound
-
Forskolin
-
CFTR potentiator (e.g., Ivacaftor/VX-770)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of cystic fibrosis patients according to established protocols.
-
Corrector Incubation: Treat the organoids with this compound at the desired final concentration (e.g., 3 µM) for 18-24 hours. A vehicle control should be run in parallel.
-
Assay Initiation: Replace the culture medium with fresh medium or KBR buffer containing Forskolin (e.g., 0.8 µM to 10 µM) and a CFTR potentiator (e.g., 3 µM Ivacaftor).
-
Data Acquisition: Perform live-cell imaging at the start of the assay (t=0) and at regular intervals for a defined period to capture the swelling of the organoids.
-
Data Analysis: Quantify the change in organoid size over time. The degree of swelling is directly proportional to the function of the corrected CFTR protein.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and adhere to institutional and regulatory guidelines.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weigh boats, should be collected in a designated hazardous waste container.
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and list the chemical contents.
-
Disposal Vendor: Follow your institution's procedures for the collection and disposal of chemical waste by a licensed vendor.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of CFTR correctors and a typical experimental workflow for their evaluation.
Caption: Mechanism of this compound action.
Caption: A typical experimental workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
